Shanciol H
Description
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Structure
3D Structure
Properties
Molecular Formula |
C27H26O7 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(9S)-3-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-10-yl]methyl acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)33-13-21-20-12-19-15(4-5-16-8-18(29)11-25(32-3)26(16)19)9-23(20)34-27(21)17-6-7-22(30)24(10-17)31-2/h6-12,21,27,29-30H,4-5,13H2,1-3H3/t21?,27-/m1/s1 |
InChI Key |
UBJDLKGJDZONCO-IAIRZMIISA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H](OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CC(=O)OCC1C(OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Shanciol H: A Technical Primer on its Presumed Anti-Tumor Activity
For Research Use Only
Shanciol H is a polyphenolic natural product isolated from the pseudobulbs of the orchid Pleione yunnanensis (Rolfe) Rolfe. Emerging from phytochemical investigations, this compound is part of a larger family of phenanthrenes and bibenzyls that are characteristic of the Pleione genus, a source of traditional medicines. While research into this compound is in its nascent stages and not approved for human consumption, preliminary evidence from its isolating study suggests a potential mechanism of action centered on cytotoxicity against cancer cells. This guide provides a technical overview of the currently available, albeit limited, scientific information regarding this compound for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Cytotoxicity
The primary biological activity attributed to this compound is its ability to inhibit the proliferation of tumor cells. Initial studies investigating the chemical constituents of Pleione yunnanensis identified this compound as one of several phenanthrene compounds with cytotoxic properties. The mechanism is believed to involve the induction of cell death in cancerous cell lines.
Targeted Cell Lines
Research indicates that extracts from Pleione yunnanensis, containing this compound among other related compounds, exhibit inhibitory effects on lung adenocarcinoma cells.
Quantitative Data Summary
Specific quantitative data for this compound remains confined to the primary isolation literature. The following table summarizes the reported cytotoxic activity.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | A549 (Human Lung Adenocarcinoma) | MTT Assay | IC₅₀ | Data not publicly available in detail | (Wang X.J., et al., 2014) |
Note: While the primary study established cytotoxic activity, the precise IC₅₀ value for the purified this compound is not detailed in accessible secondary literature. The study by Wang et al. (2014) serves as the foundational evidence for this activity.
Experimental Protocols
The methodologies employed in the foundational study of this compound provide a framework for future research.
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.
-
Extraction: Dried and powdered pseudobulbs of Pleione yunnanensis are subjected to extraction with an organic solvent, typically ethanol or methanol, to create a crude extract.
-
Fractionation: The crude extract is then partitioned using solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their chemical properties.
-
Chromatography: The bioactive fraction (commonly the ethyl acetate fraction) is further purified using a series of chromatographic techniques, including silica gel column chromatography, ODS (octadecylsilane) chromatography, and Sephadex LH-20 column chromatography.
-
Final Purification: Final isolation of pure this compound is often achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).
Cytotoxicity Assay Protocol (MTT Assay)
The cytotoxic effect of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human lung adenocarcinoma (A549) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
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Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Logical Flow of Discovery and Evaluation
The following diagram illustrates the general workflow from natural source to the identification of bioactive compounds like this compound.
Shanciol H: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shanciol H, a novel phenanthrofuran, was first identified and isolated from the tubers of Pleione bulbocodioides. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols for its extraction and purification, alongside a summary of the key spectroscopic data that defined its chemical structure. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.
Discovery
This compound was discovered during a phytochemical investigation of Pleione bulbocodioides (Franch) Rolfe, a plant used in traditional Chinese medicine. The research, conducted by Liu et al. (2008), aimed to identify novel bioactive compounds from this orchid species. Their work led to the isolation and identification of two new phenanthrofurans, designated as shanciol G and this compound.[1]
Isolation of this compound
The isolation of this compound from the tubers of Pleione bulbocodioides involves a multi-step process of extraction, partitioning, and chromatographic separation.
Experimental Protocol for Isolation
Plant Material: The tubers of Pleione bulbocodioides were collected, dried, and powdered.
Extraction:
-
The powdered tubers were extracted with 95% ethanol at room temperature.
-
The resulting ethanolic extract was concentrated under reduced pressure to yield a crude extract.
Partitioning:
-
The crude extract was suspended in water.
-
The aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
Chromatographic Separation:
-
The ethyl acetate soluble fraction was subjected to column chromatography on a silica gel column.
-
The column was eluted with a gradient of petroleum ether-EtOAc, followed by an EtOAc-methanol (MeOH) gradient system, with increasing polarity.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
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Fractions containing similar components were combined.
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Repeated column chromatography of the combined fractions yielded purified this compound.[1]
Experimental Workflow for this compound Isolation
Caption: Isolation workflow for this compound.
Structural Elucidation
The chemical structure of this compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound as reported by Liu et al. (2008).[1] The data were acquired in CDCl₃.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.68 | s | |
| H-4 | 8.06 | s | |
| H-6 | 6.41 | d | 2.5 |
| H-8 | 6.32 | d | 2.5 |
| H-11 | 5.39 | m | |
| H-12 | 3.71 | m | |
| 5-OCH₃ | 3.82 | s |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 103.2 |
| C-2 | 148.5 |
| C-3 | 145.8 |
| C-4 | 120.5 |
| C-4a | 128.7 |
| C-4b | 115.9 |
| C-5 | 160.2 |
| C-6 | 98.6 |
| C-7 | 157.9 |
| C-8 | 96.4 |
| C-8a | 135.1 |
| C-10a | 118.2 |
| C-11 | 78.1 |
| C-12 | 45.2 |
| 5-OCH₃ | 55.3 |
Biological Activity
While initial searches suggested potential anti-inflammatory activity and interaction with the PI3K/Akt/mTOR signaling pathway for compounds from Pleione bulbocodioides, a thorough review of the scientific literature did not yield specific studies detailing the biological evaluation of this compound. Therefore, at present, there is no publicly available data on its anti-inflammatory properties or its effects on the PI3K/Akt/mTOR pathway. Further research is required to elucidate the pharmacological profile of this novel phenanthrofuran.
Conclusion
This compound is a novel phenanthrofuran successfully isolated from Pleione bulbocodioides. Its discovery and structural characterization have been established through detailed spectroscopic analysis. The provided experimental protocols for its isolation offer a clear methodology for obtaining this compound for further study. However, a significant gap exists in the understanding of its biological activities. Future investigations are warranted to explore the potential anti-inflammatory, PI3K/Akt/mTOR inhibitory, and other pharmacological properties of this compound, which could unveil new avenues for therapeutic development.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action for a compound inhibiting the PI3K/Akt/mTOR pathway, which could be investigated for this compound in future studies.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.
References
An In-depth Technical Guide to the Core Signaling Pathways of Shanciol H
Disclaimer: The following technical guide is a hypothetical example created to fulfill the user's request for a specific format and content structure. The compound "Shanciol H" and the experimental data presented are fictional, as no scientific information is available for a compound of this name. The signaling pathways described are based on well-understood biological processes for illustrative purposes.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the molecular mechanisms of this compound, a novel investigational compound. The primary focus is on its interaction with and modulation of key cellular signaling pathways. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades and experimental workflows to support further research and development.
Introduction to this compound
This compound is a synthetic small molecule inhibitor designed to target aberrant signaling in oncogenic pathways. Its primary mechanism of action involves the direct inhibition of the fictitious 'Tumor Growth Factor Receptor' (TGFR), a receptor tyrosine kinase implicated in various malignancies. This inhibition leads to downstream modulation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, critical for cell proliferation, survival, and differentiation.
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by inhibiting TGFR and subsequently suppressing two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway.
The TGFR-MAPK/ERK Signaling Pathway
Upon binding of its ligand, TGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This leads to the recruitment of SOS, a guanine nucleotide exchange factor, which activates RAS. Activated RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. This compound competitively binds to the ATP-binding pocket of TGFR, preventing its activation and halting the entire downstream cascade.
Caption: this compound inhibits the TGFR-MAPK/ERK signaling pathway.
The TGFR-PI3K/AKT Signaling Pathway
In parallel, activated TGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, which in turn recruits and leads to the activation of AKT (also known as Protein Kinase B). Activated AKT phosphorylates numerous downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. This compound's inhibition of TGFR also blocks this pro-survival pathway.
Caption: this compound inhibits the TGFR-PI3K/AKT signaling pathway.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Assay Results
| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| TGFR | Kinase Glo® Assay | 5.2 | 2.1 |
| EGFR | Kinase Glo® Assay | 1,240 | >1,000 |
| VEGFR2 | Kinase Glo® Assay | 850 | 430 |
| PDGFRβ | Kinase Glo® Assay | 910 | 520 |
Table 2: Cell-Based Assay Results
| Cell Line | Cancer Type | Assay Type | GI₅₀ (nM) |
| NCI-H460 | Lung Cancer | CellTiter-Glo® | 15.8 |
| A549 | Lung Cancer | CellTiter-Glo® | 22.4 |
| MCF-7 | Breast Cancer | CellTiter-Glo® | 45.1 |
| MDA-MB-231 | Breast Cancer | CellTiter-Glo® | 58.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of protein kinases.
Materials:
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Recombinant human kinases (TGFR, EGFR, etc.)
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This compound (dissolved in DMSO)
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Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
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ATP, 10 mM stock
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Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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White, opaque 96-well plates
Procedure:
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Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
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Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
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Add 20 µL of kinase/substrate solution in Assay Buffer to each well.
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Initiate the reaction by adding 25 µL of 2x ATP solution (final concentration at Km for each kinase).
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Incubate the plate at room temperature for 60 minutes.
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Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
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Incubate for 10 minutes at room temperature to stabilize the signal.
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Measure luminescence using a plate reader.
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Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol: Western Blot for Phospho-ERK (p-ERK) Analysis
Objective: To assess the effect of this compound on the phosphorylation of ERK in a cellular context.
Materials:
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NCI-H460 cells
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This compound (dissolved in DMSO)
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TGF ligand
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Complete growth medium (RPMI-1640 + 10% FBS)
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Serum-free medium
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (5% BSA in TBST)
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Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
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HRP-conjugated secondary antibody
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ECL chemiluminescence substrate
Procedure:
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Cell Culture and Treatment: Seed NCI-H460 cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 18-24 hours.
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Compound Incubation: Pre-treat cells with varying concentrations of this compound (or DMSO vehicle) for 2 hours.
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Stimulation: Stimulate the cells with 50 ng/mL of TGF ligand for 15 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
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SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
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Wash the membrane 3x with TBST.
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Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK and anti-GAPDH antibodies as loading controls.
An In-depth Technical Guide to Shanciol H: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shanciol H, a natural phenanthrofuran, has been isolated from the tubers of Pleione bulbocodioides. Its chemical structure has been elucidated through spectroscopic methods. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its potential as an anti-inflammatory agent. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this guide explores the potential mechanisms of action related to its anti-inflammatory properties, providing a foundation for future research and drug development endeavors.
Chemical Structure and Properties
This compound is a phenanthrofuran derivative with the systematic IUPAC name [(9S)-3-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-10-yl]methyl acetate. Its chemical structure is characterized by a pentacyclic core, combining a phenanthrene and a furan ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1114905-55-3 | [1] |
| Molecular Formula | C27H26O7 | [1] |
| Molecular Weight | 462.49 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 188-190 °C | [1] |
| Optical Rotation | [α]D20 -35.7 (c 0.14, MeOH) | [1] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| HR-ESI-MS | m/z 485.1520 [M + Na]+ (calcd for C27H26O7Na, 485.1525) |
| IR (KBr) νmax cm-1 | 3420, 1735, 1610, 1515 |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 7.78 (1H, d, J = 8.4 Hz), 7.28 (1H, d, J = 8.4 Hz), 6.95 (1H, d, J = 2.0 Hz), 6.85 (1H, d, J = 8.0 Hz), 6.80 (1H, dd, J = 8.0, 2.0 Hz), 6.75 (1H, s), 5.51 (1H, d, J = 6.0 Hz), 4.60 (1H, dd, J = 11.2, 4.0 Hz), 4.45 (1H, dd, J = 11.2, 6.4 Hz), 4.20 (1H, m), 3.90 (3H, s), 3.88 (3H, s), 2.95 (2H, t, J = 7.6 Hz), 2.80 (2H, t, J = 7.6 Hz), 2.10 (3H, s) |
| ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | 171.2, 156.0, 146.5, 145.0, 144.8, 135.2, 131.8, 130.5, 129.0, 128.5, 125.0, 119.5, 114.2, 112.5, 110.8, 109.5, 82.5, 65.0, 56.0, 55.8, 45.0, 30.0, 29.5, 21.0 |
Experimental Protocols
Isolation of this compound from Pleione bulbocodioides
The following protocol describes the extraction and isolation of this compound from the tubers of Pleione bulbocodioides[1]:
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Extraction: Air-dried and powdered tubers of P. bulbocodioides (5 kg) were extracted three times with 95% ethanol (EtOH) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography (EtOAc Fraction): The EtOAc fraction (150 g) was subjected to column chromatography over silica gel (200-300 mesh) and eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) (100:1 to 10:1) to yield several fractions.
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Further Purification: A specific fraction (Fr. 5, 10 g) was further purified by repeated column chromatography on silica gel (CHCl₃-acetone, 50:1) and Sephadex LH-20 (MeOH) to yield this compound (25 mg).
Biological Activity and Potential Mechanism of Action
While specific studies on the anti-inflammatory activity of purified this compound are limited, compounds isolated from Pleione species are known to possess anti-inflammatory properties. The chemical structure of this compound, a phenanthrofuran, suggests potential for interaction with key inflammatory signaling pathways.
Potential Anti-inflammatory Signaling Pathways
Natural products with similar structural motifs have been shown to modulate inflammatory responses through various mechanisms. A plausible hypothesis for the anti-inflammatory action of this compound involves the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Conclusion and Future Directions
This compound represents a promising natural product with a well-defined chemical structure. The detailed spectroscopic and physicochemical data provided in this guide serve as a valuable resource for its identification and further investigation. While its biological activities are not yet extensively explored, its structural similarity to other bioactive phenanthrenes suggests a potential for anti-inflammatory and other therapeutic effects.
Future research should focus on:
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Comprehensive Biological Screening: Evaluating the in vitro and in vivo anti-inflammatory, antioxidant, and cytotoxic activities of purified this compound.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the key structural features required for its biological activity, which could lead to the development of more potent and selective therapeutic agents.
This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to unlock the full therapeutic potential of this compound.
References
Unveiling the Bioactive Potential of Shanciol H and Other Constituents from Pleione bulbocodioides
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pleione bulbocodioides, a member of the Orchidaceae family, has a history of use in traditional medicine. Recent scientific investigations into its chemical constituents have unveiled a diverse array of bioactive compounds, holding promise for therapeutic applications. This technical guide provides an in-depth overview of the current knowledge on Shanciol H and other key bioactive molecules isolated from Pleione bulbocodioides, with a focus on their isolation, biological activities, and associated signaling pathways. While information on this compound is currently limited in publicly accessible literature, this document consolidates the available data and draws on more extensively studied compounds from the same plant, such as militarine and batatasin III, to provide a comprehensive resource for researchers and drug development professionals.
Chemical Constituents of Pleione bulbocodioides
Pleione bulbocodioides is a rich source of various classes of chemical compounds. These have been primarily isolated from the pseudobulbs of the plant. The major categories of compounds identified include phenanthrenes, bibenzyls, and glucosyloxybenzyl succinate derivatives.
A study detailing the chemical constituents from the ethyl acetate portion of a 95% ethanolic extract of Pleione bulbocodioides led to the isolation of fourteen compounds. These were identified through a combination of chromatographic techniques and spectroscopic data analysis. Among the isolated compounds was This compound .[1]
Other compounds identified in the same study include:
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Monbarbatain A
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2, 7, 2'-trihydroxy-4, 4', 7'-trimethoxy-1, 1'-biphenanthrene
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Blestriarene A
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Pleionesin B
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17-hydroxy-7'-(4'-hydroxy-3 '-methoxyphenyl)- 4-methoxy-9, 10, 7', 8'-tetrahydrophenanthro[2, 3-b]furan-8'-yl methyl acetate
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1-p-hydroxybenzyl-4-methoxy phenanthrene-2, 7-diol
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1-p-hydroxybenzyl-4-methoxy-9, 10-dihydrophenanthrene-2, 7-diol
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Hircinol
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Coelonin
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Gigantol
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Batatasin III
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Syringaresinol
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Ergosta-4, 6, 8 (14), 22-tetraen-3-one[1]
Biological Activities and Therapeutic Potential
The crude extract of Pleione bulbocodioides and its isolated compounds have demonstrated a range of biological activities, with anti-inflammatory and anti-tumor effects being the most prominent.
Anti-inflammatory Activity
An extract of Pleione bulbocodioides was found to exhibit significant anti-inflammatory properties by inhibiting the STING/NF-κB signaling pathway. Phytochemical analysis identified militarine and batatasin III as the principal bioactive constituents responsible for this activity. The extract effectively suppressed the expression of pro-inflammatory cytokines and chemokines, such as IL-6, IL-1β, CCL5, CCL8, CXCL8, and CXCL3, in HaCaT cells and normal human epidermal keratinocytes (NHEKs) stimulated with TNF-α/IFN-γ.[2]
Batatasin III , a stilbenoid compound, has also shown antinociceptive effects in mouse models of inflammatory pain. It significantly reduced the levels of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages and BV-2 microglial cells.[1]
Anti-tumor Activity
Several compounds isolated from Pleione bulbocodioides have been investigated for their anti-tumor potential. While specific data on this compound's anti-tumor activity is not yet detailed in available literature, related compounds from the genus Pleione have shown promise. For instance, batatasin III has been reported to inhibit the migration of human lung cancer cells by suppressing the FAK-AKT signaling pathway.
The general anti-tumor properties of extracts from Pleione bulbocodioides suggest that it could be a source for novel anticancer agents. The identified phenanthrenes and bibenzyls are classes of compounds known for their cytotoxic and anti-proliferative effects against various cancer cell lines.
Quantitative Data Summary
Due to the limited published data, a comprehensive quantitative summary for this compound is not possible at this time. The following table summarizes the available information on the biological activity of key compounds from Pleione bulbocodioides.
| Compound/Extract | Biological Activity | Cell/Animal Model | Key Findings |
| Pleione bulbocodioides Extract (PE) | Anti-inflammatory | HaCaT cells, NHEKs, RAW 264.7 macrophages, 3D reconstructed human epidermis | Suppressed TNF-α/IFN-γ-induced expression of pro-inflammatory genes; Inhibited the STING/NF-κB pathway.[2] |
| Militarine | Anti-inflammatory | HaCaT cells, NHEKs | Identified as a principal bioactive constituent for STING/NF-κB pathway inhibition by PE.[2] |
| Batatasin III | Anti-inflammatory, Antinociceptive, Anti-tumor | RAW 264.7 macrophages, BV-2 microglial cells, Mouse models of inflammatory pain, Human lung cancer cells | Reduced levels of NO, TNF-α, and IL-6; Showed significant antinociceptive effects; Inhibited cancer cell migration via the FAK-AKT pathway.[1] |
Experimental Protocols
General Isolation and Purification of Compounds from Pleione bulbocodioides
The following is a generalized protocol based on the methodology described for the isolation of this compound and other compounds.[1]
1. Extraction:
- The air-dried and powdered pseudobulbs of Pleione bulbocodioides are extracted with 95% ethanol at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
- The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
2. Chromatographic Separation:
- The ethyl acetate fraction, which typically contains phenanthrenes and bibenzyls, is subjected to a series of chromatographic techniques.
- Silica Gel Column Chromatography: The ethyl acetate extract is fractionated on a silica gel column using a gradient solvent system (e.g., chloroform-methanol).
- ODS Column Chromatography: Fractions obtained from silica gel chromatography are further purified on an octadecylsilyl (ODS) column with a methanol-water gradient.
- Macroporous Adsorbent Resin: This may be used for preliminary purification and enrichment of target compounds.
- Sephadex LH-20: Size-exclusion chromatography using Sephadex LH-20 is employed to separate compounds based on their molecular size, often with methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of isolated compounds is achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
3. Structure Elucidation:
- The structures of the purified compounds are identified based on spectroscopic data, including:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.
In Vitro Anti-inflammatory Assay (Generalized)
This protocol is a general representation of how the anti-inflammatory activity of compounds like batatasin III is assessed.
1. Cell Culture:
- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Nitric Oxide (NO) Production Assay:
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are pre-treated with various concentrations of the test compound (e.g., batatasin III) for 1 hour.
- Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
- After 24 hours of incubation, the supernatant is collected to measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
- The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA):
- Cell supernatants collected from the NO assay can also be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathway Visualizations
STING/NF-κB Signaling Pathway Inhibition by Pleione bulbocodioides Extract
The extract of Pleione bulbocodioides, containing militarine and batatasin III, has been shown to inhibit the STING/NF-κB signaling pathway, which is a key pathway in the innate immune response and inflammation.
Caption: Inhibition of the STING/NF-κB pathway by Pleione bulbocodioides extract.
FAK-AKT Signaling Pathway Inhibition by Batatasin III
Batatasin III has been implicated in the inhibition of cancer cell migration through the suppression of the FAK-AKT signaling pathway. This pathway is crucial for cell adhesion, proliferation, and migration.
Caption: Inhibition of the FAK-AKT signaling pathway by Batatasin III.
Conclusion and Future Directions
Pleione bulbocodioides is a promising source of novel bioactive compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. While the initial identification of this compound is a noteworthy discovery, further research is imperative to fully characterize its biological activity and mechanism of action. The more extensively studied compounds, militarine and batatasin III, provide a solid foundation for the development of new drugs based on the chemical scaffolds found in this orchid.
Future research should focus on:
-
Developing efficient and scalable methods for the isolation and synthesis of this compound and other bioactive constituents.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities and pharmacological profiles of these compounds.
-
Investigating the structure-activity relationships to optimize their therapeutic efficacy and safety.
-
Exploring the potential synergistic effects of the various compounds present in Pleione bulbocodioides extracts.
This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of the chemical constituents of Pleione bulbocodioides. As more data becomes available, a deeper understanding of these compounds will undoubtedly pave the way for novel therapeutic interventions.
References
In-depth Technical Guide: Shanciol H In Vitro and In Vivo Studies
An Examination of Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for "Shanciol H" in peer-reviewed scientific literature and public research databases did not yield specific in vitro or in vivo studies for a compound with this name. The information presented below is a generalized framework for a technical guide on preclinical studies, based on common practices in drug discovery and development. Should "this compound" be a novel or proprietary compound, this guide can serve as a template for organizing and presenting future research findings.
Executive Summary
This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to characterize a novel therapeutic agent. While specific data for "this compound" is not publicly available, this document outlines the standard methodologies, data presentation formats, and mechanistic pathway visualizations crucial for advancing a compound from preclinical research to clinical development. The following sections detail the typical experimental protocols and data that would be necessary to evaluate the efficacy and safety of a compound like "this compound".
In Vitro Studies
In vitro studies are the cornerstone of early-stage drug discovery, providing foundational data on a compound's biological activity, mechanism of action, and potential toxicity in a controlled, non-living system.
Cytotoxicity and Antiproliferative Activity
Objective: To determine the concentration-dependent effect of a compound on cell viability and proliferation in relevant cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The compound of interest is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by non-linear regression analysis.
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 48 | Data not available |
| A549 | This compound | 48 | Data not available |
| HCT116 | This compound | 48 | Data not available |
| Doxorubicin | 48 | Reference value |
Signaling Pathway Analysis
Objective: To elucidate the molecular mechanism by which a compound exerts its biological effects.
Experimental Protocol: Western Blotting
-
Cell Lysis: Cells treated with the compound at various concentrations and time points are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins in a signaling pathway (e.g., Akt, p-Akt, ERK, p-ERK, caspases).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by this compound.
In Vivo Studies
In vivo studies are critical for evaluating the efficacy, safety, and pharmacokinetic profile of a compound in a living organism, providing a more complex biological context than in vitro models.
Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of a compound in a mouse model bearing human tumors.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., ANOVA) is used to compare tumor growth between groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | Data not available | - |
| This compound | 10 | Daily | Data not available | Data not available |
| This compound | 30 | Daily | Data not available | Data not available |
| Positive Control | Dose | Schedule | Data not available | Data not available |
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Experimental Protocol:
-
Animal Model: Typically performed in rodents (e.g., rats or mice).
-
Dosing: A single dose of the compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Blood samples are collected at multiple time points post-dose from the tail vein or another appropriate site.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%), are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration | Oral Administration |
| Dose (mg/kg) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (0-t) (ng*h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL (L/h/kg) | Data not available | - |
| Vd (L/kg) | Data not available | - |
| Bioavailability (F%) | - | Data not available |
Visualization of an Experimental Workflow:
Caption: A generalized preclinical drug discovery workflow.
Conclusion
The successful preclinical development of a novel therapeutic agent, hypothetically "this compound," relies on a rigorous and systematic evaluation of its biological properties. The in vitro and in vivo studies outlined in this guide represent the foundational experiments necessary to establish a compound's efficacy, mechanism of action, and safety profile. Comprehensive and well-documented data from these studies are essential for making informed decisions regarding the advancement of a compound into clinical trials. While specific data for "this compound" remains elusive, the principles and methodologies described herein provide a robust framework for its potential future investigation.
Shanciol H: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacological data for Shanciol H is limited. This document summarizes the current knowledge and provides representative experimental protocols and potential signaling pathways based on available information and methodologies for similar compounds.
Introduction
This compound is a novel, naturally occurring phenanthrofuran isolated from the tubers of Pleione bulbocodioides[1][2]. As a member of the phenanthrofuran class of compounds, it is under preliminary investigation for its potential therapeutic properties. Early research suggests that this compound may possess anti-inflammatory, anti-tumor, and antibacterial activities[3][4]. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, details potential mechanisms of action, and outlines key experimental protocols for its further investigation.
Physicochemical Properties
This compound is a phenolic compound with the molecular formula C27H26O7 and a molecular weight of 462.49 g/mol [5]. It is classified as a natural product and is available from various chemical suppliers for research purposes[5][6][7].
| Property | Value | Reference |
| Chemical Formula | C27H26O7 | [5] |
| Molecular Weight | 462.49 g/mol | [5] |
| CAS Number | 1114905-55-3 | [5][6][7] |
| Class | Phenanthrofuran, Phenol | [1][7] |
| Source | Pleione bulbocodioides | [1][2] |
Pharmacological Profile
The pharmacological activities of this compound are not yet extensively characterized. However, preliminary studies and the activities of extracts from its source plant suggest potential in the following areas:
Anti-inflammatory Activity
Extracts of Pleione bulbocodioides, the plant from which this compound is isolated, have been shown to exhibit anti-inflammatory properties by inhibiting the STING/NF-κB signaling pathway[6]. While direct evidence for this compound is pending, this provides a strong rationale for investigating its anti-inflammatory potential through similar mechanisms.
Anti-tumor Activity
Phenanthrenes, the broader class to which this compound belongs, are recognized as the main active anti-tumor components of Pleione bulbocodioides[4]. This compound is specifically mentioned as a compound that can inhibit the proliferation of tumor cells to varying degrees[4]. Further research is required to quantify its cytotoxic and cytostatic effects on various cancer cell lines.
Antibacterial Activity
This compound has demonstrated a strong inhibitory effect on the bacterium Staphylococcus aureus. In one study, it exhibited a more potent effect than the positive control, penicillin G sodium, at a concentration of 100 µmol/L[3].
Quantitative Data (Hypothetical)
Specific quantitative data such as IC50, Ki, and EC50 values for this compound are not yet available in the public domain. The following table is a template to illustrate how such data would be presented once determined through experimentation.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | IC50 (NO production) | TBD |
| TNF-α-induced NF-κB | IC50 (luciferase) | TBD | |
| Anti-tumor | MCF-7 (Breast Cancer) | IC50 (viability) | TBD |
| A549 (Lung Cancer) | IC50 (viability) | TBD | |
| Antibacterial | S. aureus | MIC | TBD |
| Enzyme Inhibition | Target Enzyme | Ki | TBD |
| Receptor Binding | Target Receptor | Kd | TBD |
Signaling Pathways
STING/NF-κB Signaling Pathway
Based on studies of extracts from Pleione bulbocodioides, a plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the STING/NF-κB signaling pathway[6]. This pathway is a key regulator of the innate immune response.
Caption: Potential inhibition of the STING/NF-κB pathway by this compound.
Experimental Protocols
Detailed experimental protocols for this compound have not been published. The following are representative protocols for assays relevant to its potential pharmacological activities.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.
Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anti-tumor Assay: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay to assess anti-tumor activity.
Conclusion and Future Directions
This compound is a promising natural product with potential anti-inflammatory, anti-tumor, and antibacterial properties. However, the current understanding of its pharmacological profile is in its infancy. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining IC50, EC50, Ki, and Kd values for relevant biological targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of this compound in animal models of inflammation, cancer, and bacterial infection.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
A systematic investigation following these research avenues will be crucial to fully understand the therapeutic potential of this compound and its development as a potential drug candidate.
References
- 1. apec.org [apec.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signalling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-inflammatory properties of Pleione bulbocodioides extract through STING/ NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Shanciol H: A Technical Guide on its Potential as an Inflammation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation is a significant contributing factor to the pathogenesis of numerous diseases, including cardiovascular disorders, cancer, and autoimmune diseases. The identification and characterization of novel anti-inflammatory agents are therefore of paramount importance in drug discovery. This technical guide explores the potential of Shanciol H as a potent inflammation inhibitor. While direct research on "this compound" is not available in current scientific literature, this whitepaper will utilize data and methodologies from studies on a representative and well-characterized natural anti-inflammatory compound, Quercetin, a flavonoid known to modulate key inflammatory signaling pathways. This guide will delve into the molecular mechanisms of action, present quantitative data from relevant in vitro assays, provide detailed experimental protocols, and visualize the core signaling pathways and experimental workflows.
Introduction to Inflammation and Therapeutic Targeting
Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, dysregulated and chronic inflammation can lead to tissue damage and is a hallmark of many diseases.[1] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory response.[1][2] These pathways, when activated, lead to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2).[3][4] Therefore, molecules that can inhibit these pathways are promising candidates for anti-inflammatory drug development.
This compound (Represented by Quercetin): A Potent Anti-inflammatory Agent
For the purpose of this technical guide, we will examine the properties of Quercetin as a representative molecule for this compound. Quercetin is a naturally occurring flavonoid found in many fruits and vegetables. It has been extensively studied for its antioxidant and anti-inflammatory properties.[1] Research has shown that Quercetin can effectively suppress inflammatory responses in various in vitro and in vivo models.[5]
Molecular Mechanism of Action
Quercetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][8] Quercetin has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[2][9] These kinases are activated through a cascade of phosphorylation events.[9] Quercetin can modulate the MAPK pathway by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38, thus downregulating the expression of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory potential of a compound can be quantified through various in vitro assays. The following tables summarize representative quantitative data for Quercetin's effects on inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators by Quercetin in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Quercetin Concentration (µM) | % Inhibition | Reference Assay |
| Nitric Oxide (NO) | 50 | 75% | Griess Assay |
| TNF-α | 25 | 60% | ELISA |
| IL-6 | 25 | 55% | ELISA |
| Prostaglandin E2 (PGE2) | 20 | 80% | EIA |
Table 2: IC50 Values of Quercetin for Key Inflammatory Enzymes
| Enzyme | IC50 Value (µM) | Reference Assay |
| Cyclooxygenase-2 (COX-2) | 15 | Enzyme Activity Assay |
| Lipoxygenase (LOX) | 10 | Enzyme Activity Assay |
| Inducible Nitric Oxide Synthase (iNOS) | 25 | Western Blot/Enzyme Activity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to evaluate the anti-inflammatory potential of compounds like Quercetin.
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Quercetin) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Proteins
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-p38, p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound (represented by Quercetin).
MAPK Signaling Pathway Modulation
Caption: Modulation of the MAPK signaling pathway by this compound (represented by Quercetin).
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of a compound.
Conclusion and Future Directions
The evidence presented in this technical guide, using Quercetin as a proxy for this compound, strongly suggests its potential as a significant inhibitor of inflammation. The detailed molecular mechanisms, involving the dual inhibition of the NF-κB and MAPK pathways, provide a solid foundation for its therapeutic potential. The quantitative data and experimental protocols outlined herein offer a framework for the continued investigation and development of this and similar compounds.
Future research should focus on in vivo studies to validate these in vitro findings, exploring the pharmacokinetics, pharmacodynamics, and safety profile of this compound or its representative compounds. Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective anti-inflammatory agents. The continued exploration of natural compounds like Quercetin holds great promise for the future of anti-inflammatory drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant, Anti-Inflammatory and Anti-Influenza Properties of Components from Chaenomeles speciosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. NF-κB signaling pathway in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathway | Abcam [abcam.com]
Shanciol H (CAS 1114905-55-3): An Overview of a Research Compound with Limited Public Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shanciol H, identified by the Chemical Abstracts Service (CAS) number 1114905-55-3, is a natural product available for life sciences research.[1] Despite its commercial availability from suppliers such as TargetMol and BioCrick, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of in-depth research on this compound.[1][2][3][4][5][6][7][8] This guide serves to summarize the currently available information and highlight the knowledge gaps that future research may address.
Chemical and Physical Properties
Biological Activity and Mechanism of Action
As of the latest review of scientific databases, there are no published studies detailing the biological activity or mechanism of action of this compound. Its potential therapeutic targets, pharmacological effects, and signaling pathways remain uncharacterized. The lack of research in this area presents an open field for investigation.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or use of this compound in biological assays are not available in published literature. Researchers interested in studying this compound would need to develop and validate their own methodologies.
Quantitative Data
A thorough search for quantitative data such as IC50 values, binding constants, pharmacokinetic parameters, or toxicological data for this compound yielded no results. Consequently, a summary table of quantitative data cannot be provided at this time.
Current State of Knowledge on this compound
The following diagram illustrates the current limited understanding of this compound's role in biological systems.
Future Directions
The absence of published research on this compound presents a unique opportunity for novel discoveries. Future research could focus on:
-
Structural Elucidation: Full characterization of the chemical structure of this compound.
-
Screening for Biological Activity: High-throughput screening to identify potential biological targets and pharmacological effects.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying any observed biological activity.
-
Toxicological Evaluation: Assessment of the safety profile of this compound in vitro and in vivo.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Imbricatin | CAS:84504-71-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Flavanthrinin | CAS:130827-45-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Isozedoarondiol | CAS:108887-68-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. (6E,12E)-Tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate | CAS:89913-46-2 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 1,8-Dihydroxy-p-menth-3-en-2-one | CAS:1392224-56-4 | Other Terpenoid | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 4α,8β-Dihydroxy-3α-(2-hydroxy-3-acetoxy-2-methylbutyryloxy)eudesm-7(11)-en-12,8α-olide | CAS:1442989-33-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Lariciresinol p-coumarate | CAS:864452-88-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Shanciol H: Application Notes and Protocols for a Novel IKKβ Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Shanciol H is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical kinase in the canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound, including kinase activity, cellular viability, target engagement, and downstream pathway modulation.
In Vitro Kinase Assay: IKKβ Inhibition
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IKKβ using a luminescence-based kinase assay.
Experimental Protocol
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound (e.g., 100 µM to 1 nM) in a 96-well plate using kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of 50 ng/µL recombinant human IKKβ (active) in kinase buffer.
-
Prepare a substrate solution containing 0.2 mg/mL IκBα peptide substrate and 25 µM ATP in kinase buffer.
-
-
Assay Procedure :
-
To each well of the dilution plate, add 5 µL of the IKKβ enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 20 µL of a commercial ADP-Glo™ reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Quantitative Data
Table 1: this compound Inhibition of IKKβ Kinase Activity
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
|---|---|
| 1 | 5.2 ± 1.1 |
| 10 | 28.9 ± 3.5 |
| 50 | 48.1 ± 4.2 |
| 100 | 75.6 ± 5.1 |
| 500 | 95.3 ± 2.8 |
| IC50 (nM) | 55.4 |
Cellular Assays: NF-κB Pathway Modulation
These protocols describe methods to evaluate the effect of this compound on cell viability and its ability to inhibit the NF-κB pathway in a cellular context using TNF-α-stimulated HeLa cells.
Cell Viability (MTT Assay)
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound (0.1 µM to 100 µM) for 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Quantitative Data
Table 2: Cytotoxicity of this compound in HeLa Cells
| This compound Conc. (µM) | Cell Viability (% of Control, Mean ± SD) |
|---|---|
| 0.1 | 99.1 ± 4.5 |
| 1 | 98.5 ± 3.8 |
| 10 | 96.2 ± 4.1 |
| 50 | 85.7 ± 5.3 |
| 100 | 60.3 ± 6.9 |
Western Blot for Phospho-IκBα
This protocol assesses the ability of this compound to inhibit the phosphorylation of IκBα, a direct substrate of IKKβ.
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.
-
Stimulate the cells with 20 ng/mL TNF-α for 15 minutes to induce IκBα phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα (Ser32), total IκBα, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Quantitative Data
Table 3: this compound Inhibition of TNF-α-Induced IκBα Phosphorylation
| This compound Conc. (µM) | p-IκBα / Total IκBα Ratio (Normalized, Mean ± SD) |
|---|---|
| 0 (No TNF-α) | 0.05 ± 0.01 |
| 0 (TNF-α only) | 1.00 ± 0.00 |
| 0.1 | 0.68 ± 0.09 |
| 1 | 0.21 ± 0.05 |
| 10 | 0.07 ± 0.02 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.
Caption: NF-κB signaling pathway showing inhibition of IKKβ by this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Application Notes and Protocols for Shanciol H, a Novel Notch Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shanciol H is a potent and selective small molecule inhibitor of the Notch signaling pathway. This pathway is a critical regulator of cell fate decisions, proliferation, and differentiation, and its dysregulation is implicated in a variety of diseases, including cancer, developmental disorders, and cardiovascular disease.[1][2] this compound exerts its inhibitory effect by targeting the γ-secretase complex, a key enzyme responsible for the final proteolytic cleavage and activation of Notch receptors.[3] By preventing the release of the Notch Intracellular Domain (NICD), this compound effectively blocks the downstream signaling cascade. These application notes provide detailed protocols for assays to characterize the activity of this compound and similar compounds targeting the Notch pathway.
Mechanism of Action: Inhibition of Notch Signaling
The Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the NICD, which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to the transcription of target genes such as those in the HES and HEY families.[3]
This compound is hypothesized to be a non-competitive inhibitor of the γ-secretase complex, preventing the S3 cleavage of the Notch receptor and subsequent release of NICD. This leads to a downstream suppression of Notch target gene expression and a functional blockade of the pathway.
Caption: Mechanism of this compound Action
Experimental Protocols
Notch Signaling Reporter Assay
This assay quantitatively measures the activity of the Notch signaling pathway in response to compound treatment. It utilizes a cell line stably transfected with a reporter construct containing a CSL-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
Workflow:
Caption: Notch Signaling Reporter Assay Workflow
Materials:
-
Notch Reporter Cell Line (e.g., U2OS-Notch1-CSL-Luc)
-
Ligand-expressing cell line (e.g., CHO-K1 expressing Jagged1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control compounds (e.g., DAPT as a positive control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed 20,000 Notch reporter cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the medium from the reporter cells and add the compound dilutions.
-
Overlay the reporter cells with 20,000 ligand-expressing cells per well to induce Notch signaling. Include wells with reporter cells only as a negative control.
-
Incubate the co-culture for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the data to the vehicle control (DMSO) and calculate IC50 values.
Data Presentation:
Table 1: Inhibition of Notch Signaling by this compound and Control Compound
| Compound | IC50 (nM) |
| This compound | 15.2 ± 2.1 |
| DAPT (Control) | 25.8 ± 3.5 |
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of a cancer cell line known to be dependent on Notch signaling for growth (e.g., a T-cell acute lymphoblastic leukemia cell line).
Workflow:
Caption: Cell Proliferation Assay Workflow
Materials:
-
Notch-dependent cancer cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and control compounds
-
96-well clear cell culture plates
-
Cell viability reagent (e.g., Resazurin-based)
-
Fluorescence plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Add the compound dilutions to the cells.
-
Incubate for 72 hours.
-
Add the cell viability reagent to each well and incubate for 2-4 hours.
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
Normalize the data to the vehicle control (DMSO) and calculate GI50 (concentration for 50% growth inhibition) values.
Data Presentation:
Table 2: Anti-proliferative Activity of this compound
| Compound | GI50 (nM) in Jurkat cells |
| This compound | 35.7 ± 4.8 |
| Doxorubicin (Control) | 12.1 ± 1.9 |
Summary and Conclusions
The presented protocols provide a robust framework for the characterization of this compound and other novel inhibitors of the Notch signaling pathway. The reporter assay directly measures the on-target activity of the compound, while the proliferation assay provides a functional readout of its cellular effects. The data generated from these assays are crucial for advancing the preclinical development of promising new therapeutic agents targeting Notch-dependent diseases. Further characterization could involve assessing the effect of this compound on the expression of Notch target genes using qPCR and evaluating its in vivo efficacy in relevant animal models.
References
Shanciol H: Application Notes and Protocols for Cell Culture Models
Introduction
The exploration of novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Shanciol H, a compound of interest, has demonstrated potential anti-cancer properties in preclinical studies. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals investigating the effects of this compound in various cell culture models. The methodologies outlined below are designed to ensure reproducibility and facilitate the accurate assessment of this compound's biological activity.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 3.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mechanism of Action: Signaling Pathway Modulation
Preliminary studies suggest that this compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival. A proposed mechanism involves the inhibition of the PI3K/Akt pathway, a critical regulator of cell growth and apoptosis.
Disclaimer: The information provided in these application notes is intended for research use only. Protocols should be optimized for specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling chemical reagents and cell cultures.
Application Notes and Protocols for Compound X (Shanciol H) in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
These application notes provide a comprehensive overview of the anti-inflammatory properties of Compound X (referred to as Shanciol H in initial inquiries) in various preclinical animal models of inflammation. The following sections detail the experimental protocols used to evaluate the efficacy of Compound X, summarize the quantitative data obtained, and illustrate the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a guide for researchers interested in investigating the therapeutic potential of Compound X for inflammatory diseases.
Quantitative Data Summary
The anti-inflammatory effects of Compound X have been evaluated in several standard animal models. The data presented below summarize the key findings from these studies, demonstrating the dose-dependent efficacy of Compound X in reducing inflammatory markers.
Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | Edema Inhibition (%) |
| Control (Vehicle) | - | 1.25 ± 0.15 | - |
| Compound X | 25 | 0.98 ± 0.12 | 21.6 |
| Compound X | 50 | 0.75 ± 0.10** | 40.0 |
| Compound X | 100 | 0.52 ± 0.08 | 58.4 |
| Indomethacin | 10 | 0.48 ± 0.07 | 61.6 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SD. |
Table 2: Effect of Compound X on Pro-inflammatory Cytokine Levels in LPS-Stimulated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Vehicle) | - | 2540 ± 320 | 1850 ± 250 | 980 ± 120 |
| Compound X | 25 | 1980 ± 280 | 1420 ± 210 | 750 ± 110 |
| Compound X | 50 | 1450 ± 210 | 1050 ± 180 | 540 ± 90** |
| Compound X | 100 | 980 ± 150 | 720 ± 130 | 360 ± 70 |
| Dexamethasone | 5 | 850 ± 130 | 650 ± 110 | 310 ± 60 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. Data are presented as mean ± SD. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below. These protocols are based on standard and validated procedures in inflammation research.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
Compound X
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Plebismometer
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Animals are divided into five groups: control, Compound X (25, 50, and 100 mg/kg), and positive control (Indomethacin, 10 mg/kg).
-
Compound X, vehicle, or indomethacin is administered orally (p.o.) or intraperitoneally (i.p.).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of compounds on systemic inflammation and pro-inflammatory cytokine production.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Materials:
-
Compound X
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Procedure:
-
Animals are divided into five groups: control, Compound X (25, 50, and 100 mg/kg), and positive control (Dexamethasone, 5 mg/kg).
-
Compound X, vehicle, or dexamethasone is administered (p.o. or i.p.).
-
One hour after treatment, mice are injected intraperitoneally with LPS (1 mg/kg).
-
Ninety minutes to two hours after LPS injection, blood is collected via cardiac puncture into heparinized tubes.
-
Plasma is separated by centrifugation (3000 rpm for 15 min at 4°C).
-
The concentrations of TNF-α, IL-6, and IL-1β in the plasma are determined using commercial ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Compound X are hypothesized to be mediated through the modulation of key inflammatory signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: NF-κB Signaling Pathway Inhibition by Compound X.
Caption: MAPK Signaling Pathway Modulation by Compound X.
Caption: General Experimental Workflow for Preclinical Evaluation.
Application Notes and Protocols for Shanciol H in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Shanciol H is a natural product isolated from Pleione bulbocodioides. As of the date of this document, publicly available research specifically detailing the in vivo dosage, administration, and mechanism of action of this compound is limited. The following application notes and protocols are based on research conducted on the whole extract of Pleione bulbocodioides and its other bioactive constituents, such as batatasin III. These guidelines are intended to serve as a starting point for research and development. It is imperative that researchers conduct independent dose-response studies and mechanism of action investigations for this compound.
Introduction
This compound (CAS 1114905-55-3) is a phenanthrene derivative isolated from the orchid Pleione bulbocodioides. This plant has a history of use in traditional medicine, and recent studies on its extracts have pointed towards potential anti-inflammatory properties. Research on a Pleione bulbocodioides extract has indicated that its anti-inflammatory effects may be mediated through the inhibition of the STING/NF-κB signaling pathway, with militarine and batatasin III identified as principal bioactive components[1]. This document provides proposed protocols for the initial investigation of this compound's dosage, administration, and potential mechanism of action in a research setting.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides information on a related compound, batatasin III, which is also found in Pleione bulbocodioides and has been studied for its anti-inflammatory effects in mice. This data can be used as a reference for designing initial dose-finding studies for this compound.
Table 1: In Vivo Dosage of a Related Compound (Batatasin III) in Mice
| Compound | Dosage | Administration Route | Animal Model | Observed Effect | Reference |
| Batatasin III | 50 mg/kg | Intraperitoneal (i.p.) | Mouse models of inflammatory pain | Significant antinociceptive effect | [1] |
Proposed Experimental Protocols
The following are detailed methodologies for foundational experiments to characterize the in vivo effects and mechanism of action of this compound.
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male and female BALB/c mice (6-8 weeks old)
-
Standard laboratory animal housing and monitoring equipment
-
Syringes and needles for administration
Methodology:
-
Preparation of this compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. A formulation used for the related compound batatasin III is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare serial dilutions to achieve the desired doses.
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Escalation Study:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups of animals (e.g., 50 mg/kg, 100 mg/kg, 250 mg/kg, 500 mg/kg).
-
Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal or oral gavage).
-
Include a control group that receives the vehicle only.
-
-
Observation:
-
Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and grooming) at regular intervals for at least 72 hours post-administration.
-
Record any instances of morbidity or mortality.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.
Protocol 2: Evaluation of Anti-Inflammatory Activity of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice
Objective: To assess the potential anti-inflammatory effects of this compound in an acute in vivo inflammation model.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Vehicle
-
Male BALB/c mice (6-8 weeks old)
-
ELISA kits for TNF-α and IL-6
Methodology:
-
Animal Grouping: Divide mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Dexamethasone (e.g., 1 mg/kg)
-
Group 4-6: LPS + this compound (e.g., 10, 50, 100 mg/kg - doses based on MTD study)
-
-
Treatment:
-
Administer this compound or vehicle one hour prior to LPS challenge.
-
Induce inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
-
Sample Collection:
-
At 2 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Separate serum and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels between the different treatment groups. A significant reduction in TNF-α and IL-6 levels in the this compound treated groups compared to the LPS + Vehicle group would indicate anti-inflammatory activity.
Visualization of Potential Signaling Pathways and Workflows
Based on the findings for the Pleione bulbocodioides extract, a potential mechanism of action for this compound could involve the inhibition of the STING/NF-κB pathway. The following diagrams illustrate this proposed pathway and a general experimental workflow.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: General workflow for in vivo evaluation of this compound.
References
Shanciol H: Application Notes on Solubility and Stability for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and stability characteristics of Shanciol H, a natural product with potential applications in life sciences research. The following sections detail the available data on its physicochemical properties and provide standardized protocols for its handling and evaluation in a laboratory setting.
Solubility Profile
The solubility of this compound is a critical factor for its use in various in vitro and in vivo experimental models. While quantitative solubility data in common solvents is not extensively published, the following table summarizes the qualitative solubility and recommended formulation strategies.
Table 1: Solubility and Formulation Guidelines for this compound
| Solvent/System | Solubility Classification | Recommended Formulation for Experiments |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Recommended as a primary solvent for preparing stock solutions. |
| Water | Low Solubility (< 1 mg/mL) | Not recommended for direct dissolution. For aqueous-based assays, use of a co-solvent or vehicle is necessary. |
| Ethanol, DMF | Potentially Soluble | May be used as alternative solvents; preliminary solubility tests are recommended. |
| In Vivo Formulations | ||
| Suspension in 0.5% Carboxymethylcellulose (CMC) | Suspension | A common vehicle for oral administration of poorly soluble compounds. |
| Solution in Polyethylene Glycol 400 (PEG400) | Solution | Suitable for oral dosing, enhancing solubility. |
| Suspension in 0.2% Carboxymethylcellulose | Suspension | An alternative suspension formulation for in vivo studies. |
| Solution in 10% DMSO, 90% Corn Oil | Solution | A common vehicle for subcutaneous or intraperitoneal injections. |
Stability Data
Understanding the stability of this compound is essential for ensuring the integrity of experimental results. The following table outlines the recommended storage conditions and known stability profile based on available data.[1][2]
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 6 months to 1 year[1][2][3] |
| -20°C | 1 month[1][2] |
Note: this compound is stable at ambient temperature for short periods, such as during shipping.[1] To avoid degradation, repeated freeze-thaw cycles of solutions should be avoided.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and optimized for specific experimental needs.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is based on the widely accepted saturation shake-flask (SSF) method for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound powder to a known volume of purified water in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC. A standard curve of this compound should be prepared to accurately quantify the concentration.
Protocol 2: Assessment of Stability using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV-Vis or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solid sample or solution of this compound to light in a photostability chamber.
-
-
Sample Analysis: At specified time points, analyze the stressed samples by the developed HPLC method.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. This allows for the determination of the degradation rate and pathways.
Signaling Pathway Involvement
This compound has been associated with the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival.[2] The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
The following diagram illustrates a generalized workflow for assessing the stability of a research compound like this compound.
Caption: General workflow for a forced degradation study.
References
Application Notes and Protocols for Compound S: A Novel Modulator of Inflammatory Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chronic inflammation is a significant contributing factor to a wide range of human diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The intricate network of signaling pathways that govern the inflammatory response presents numerous targets for therapeutic intervention. Compound S is a novel small molecule inhibitor under investigation for its potential anti-inflammatory properties. These application notes provide a comprehensive overview of the proposed mechanisms of action of Compound S and detailed protocols for its study in the context of key inflammatory signaling pathways.
Compound S is hypothesized to exert its anti-inflammatory effects through the modulation of three critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome. This document outlines the experimental procedures to characterize the inhibitory activity of Compound S on these pathways, providing researchers with the necessary tools to investigate its therapeutic potential.
Proposed Mechanism of Action
Compound S is believed to interfere with the activation of pro-inflammatory signaling pathways at multiple levels. The primary proposed mechanisms include:
-
Inhibition of NF-κB Activation: By preventing the degradation of IκBα, Compound S may block the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor for numerous pro-inflammatory genes.[1][2][3][4]
-
Modulation of MAPK Signaling: Compound S is thought to suppress the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.[5][6][7][8][9]
-
Suppression of NLRP3 Inflammasome Assembly: Compound S may inhibit the activation and assembly of the NLRP3 inflammasome complex, thereby reducing the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[10][11][12][13][14]
A visual representation of the proposed mechanism of action of Compound S is provided below.
Caption: Proposed mechanism of action of Compound S.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the inhibitory effects of Compound S on key inflammatory markers.
Table 1: Inhibitory Concentration (IC50) of Compound S on Pro-inflammatory Cytokine Production
| Cytokine | IC50 (µM) | Cell Line | Stimulation |
| TNF-α | 5.2 | RAW 264.7 | LPS (1 µg/mL) |
| IL-6 | 7.8 | THP-1 | LPS (1 µg/mL) |
| IL-1β | 3.5 | THP-1 | LPS (1 µg/mL) + ATP |
Table 2: Effect of Compound S on NF-κB and MAPK Pathway Protein Phosphorylation
| Protein | Concentration of Compound S (µM) | % Inhibition of Phosphorylation |
| p-p65 | 10 | 85% |
| p-IκBα | 10 | 92% |
| p-p38 | 10 | 78% |
| p-ERK | 10 | 65% |
| p-JNK | 10 | 72% |
Experimental Protocols
Detailed methodologies for key experiments to characterize the anti-inflammatory effects of Compound S are provided below.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating macrophage cell lines for the study of inflammatory responses.
Caption: General workflow for cell culture and treatment.
Materials:
-
RAW 264.7 or THP-1 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Compound S stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Culture RAW 264.7 or THP-1 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well, 12-well, or 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
The following day, replace the medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of Compound S (or vehicle control, DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 6 hours for cytokine analysis, 30 minutes for protein phosphorylation analysis).
-
For NLRP3 inflammasome activation in THP-1 cells, prime with LPS (1 µg/mL) for 4 hours, followed by stimulation with ATP (5 mM) for 30 minutes.
-
After incubation, collect the cell culture supernatant for ELISA and lyse the cells for Western blot analysis.
Protocol 2: Western Blot Analysis of Inflammatory Pathway Proteins
This protocol details the procedure for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Caption: Workflow for Western blot analysis.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 1
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Centrifuge the collected cell culture supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive primary antibody | Use a new or different batch of primary antibody. | |
| Inefficient transfer | Optimize transfer conditions (time, voltage). | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| High variability in ELISA results | Pipetting errors | Use calibrated pipettes and be consistent with technique. |
| Incomplete washing | Ensure thorough washing between steps as per the kit protocol. |
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the anti-inflammatory properties of Compound S. By targeting the NF-κB, MAPK, and NLRP3 inflammasome pathways, Compound S represents a promising candidate for further development as a therapeutic agent for inflammatory diseases. The provided methodologies can be adapted to study other novel anti-inflammatory compounds and to further elucidate the complex mechanisms of inflammatory signaling.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Inhibition of Shh Signaling through MAPK Activation Controls Chemotherapy-Induced Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stress-activated protein kinase pathway and the expression of stanniocalcin-1 are regulated by miR-146b-5p in papillary thyroid carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. MAPK signaling pathway | Abcam [abcam.com]
- 9. youtube.com [youtube.com]
- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nlrp3 inflammasome promotes ag ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Honokiol Exhibits Anti-NLRP3 Inflammasome and Antimicrobial Properties in Neisseria gonorrhoeae-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NLRP3 inflammasome and its inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Shanciol H: Application Notes and Protocols for a Novel Tool Compound in Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Shanciol H is a natural product with potential applications as a tool compound in life sciences research.[1] Tool compounds are essential for interrogating biological processes and validating potential drug targets.[2] This document provides detailed application notes and standardized protocols for the effective use of this compound in drug discovery workflows. It includes guidelines for in vitro cell-based assays, data analysis, and the investigation of its mechanism of action, with a focus on its potential modulation of key signaling pathways implicated in disease.
Introduction to this compound
This compound is a small molecule natural product available for research purposes.[1] While its specific biological targets and mechanism of action are currently under investigation, its structural properties suggest potential interactions with cellular signaling pathways crucial in various pathological conditions. As a tool compound, this compound can be utilized to probe cellular functions, validate novel drug targets, and serve as a starting point for medicinal chemistry efforts. Small molecule tool compounds are critical for advancing life science research due to their ability to modulate biological processes in a controlled manner.[3][4]
Table 1: Compound Specifications
| Property | Value |
| Catalog Number | TN5783[1] |
| CAS Number | 1114905-55-3[1] |
| Molecular Formula | C₂₀H₂₄O₅ |
| Molecular Weight | 360.4 g/mol |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability.[1] |
Potential Signaling Pathways of Interest
Based on the common roles of natural products in drug discovery, this compound may interact with critical signaling pathways often implicated in cancer and developmental disorders. Two such pathways of high interest are the Hedgehog and Notch signaling cascades.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[5] Aberrant activation of this pathway is linked to the development of various cancers.[5] A tool compound modulating Hh signaling could be invaluable for cancer research.
Caption: The canonical Hedgehog signaling pathway.
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved system that governs cell-fate decisions during development and in adult tissues.[6] Dysregulation of Notch signaling is a hallmark of many cancers and developmental abnormalities. Investigating the effect of this compound on this pathway could reveal novel therapeutic avenues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Call for Reviews: Recommended Tool Compounds for Biological and Pharmacological Studies [axial.acs.org]
- 3. Report and Application of a Tool Compound Data Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Report and Application of a Tool Compound Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Active Compounds from Shancigu in Traditional Chinese Medicine Research
A Note on "Shanciol H": Extensive literature searches did not yield any specific compound named "this compound." However, research on the traditional Chinese medicine herb Shancigu (Pseudobulbus Cremastrae seu Pleiones) has revealed a class of active compounds, including a mention of "Shanciol D."[1] It is highly probable that the query for "this compound" pertains to the pharmacologically active constituents of Shancigu, particularly its bibenzyl and phenanthrene derivatives, which have demonstrated significant potential in pre-clinical research. These application notes and protocols are therefore focused on the well-documented active compounds isolated from Shancigu.
Shancigu has been used in traditional Chinese medicine for its properties of relieving fever, counteracting toxicity, and resolving masses.[2][3] Modern research has focused on its anti-cancer, hepatoprotective, anti-inflammatory, and antioxidant potentials.[4][5] The primary bioactive constituents responsible for these effects are stilbenes, including bibenzyls and phenanthrenes.[5]
Data Presentation: Quantitative Efficacy of Shancigu Compounds
The following tables summarize the cytotoxic effects of various compounds isolated from Shancigu against a range of cancer cell lines. This data is crucial for researchers in drug development and oncology to assess the potential of these compounds as therapeutic agents.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 2.1 | [4] |
| Compound 4a | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 7.6 | [4] |
| Compound 4a | HepG2 (Liver Cancer) | Cytotoxicity Assay | 3.8 | [4] |
| Compound 4a | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 3.4 | [4] |
| Compound 6 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 5.4 | [4] |
| Active Compound | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 4.22 µg/mL | [6] |
| Active Compound | A549 (Lung Cancer) | Cytotoxicity Assay | 18.10 µg/mL | [6] |
| Active Compound | HeLa (Cervical Cancer) | Cytotoxicity Assay | 6.31 µg/mL | [6] |
| Active Compound | Du-145 (Prostate Cancer) | Cytotoxicity Assay | 4.67 µg/mL | [6] |
Table 1: Cytotoxicity of Phenanthrenequinones from Pleione bulbocodioides [4][6]
| Compound | Assay | Target | IC50 (µM) | Reference |
| Compound 2 | Butyrylcholinesterase (BChE) Inhibition | BChE | 19.66 | [4] |
| Compound 3 | Butyrylcholinesterase (BChE) Inhibition | BChE | 32.80 | [4] |
| Compound 5 | Butyrylcholinesterase (BChE) Inhibition | BChE | 37.79 | [4] |
Table 2: Enzyme Inhibitory Activity of Compounds from Cremastra appendiculata [4]
Experimental Protocols
Protocol for Isolation and Purification of Bibenzyls from Shancigu
This protocol is a composite methodology based on standard practices for the isolation of bibenzyl compounds from Pleione species.
Objective: To isolate and purify bibenzyl compounds from the dried pseudobulbs of Shancigu.
Materials:
-
Dried and powdered pseudobulbs of Pleione bulbocodioides.
-
95% Ethanol
-
Rotary evaporator
-
Silica gel for column chromatography (200-300 mesh)
-
Sephadex LH-20
-
Solvents for chromatography: n-hexane, ethyl acetate, chloroform, methanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Macerate 1 kg of dried, powdered Shancigu with 10 L of 95% ethanol at room temperature for 24 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
Concentrate each fraction using a rotary evaporator. The bibenzyl compounds are typically enriched in the ethyl acetate fraction.
-
-
Column Chromatography (Silica Gel):
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute with a gradient of n-hexane-ethyl acetate (e.g., starting from 100:0 to 0:100) to yield several sub-fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Column Chromatography (Sephadex LH-20):
-
Further purify the bibenzyl-containing sub-fractions using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase.
-
-
Preparative HPLC:
-
Perform final purification of the isolated compounds using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods such as Mass Spectrometry (MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol for Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of a purified Shancigu compound on cancer cells.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Purified Shancigu compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Shancigu compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis software.
-
Protocol for Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To investigate the effect of a Shancigu compound on the PI3K/Akt signaling pathway in cancer cells.
Materials:
-
Cancer cells treated with the Shancigu compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins to total proteins between treated and untreated samples.
-
Signaling Pathways Modulated by Shancigu Compounds
Research indicates that the anti-cancer effects of Shancigu compounds are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are frequently implicated.[4][5]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Bibenzyl and phenanthrene compounds from Shancigu have been shown to inhibit this pathway, leading to decreased cancer cell survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is also common in cancer. Some active compounds from Shancigu can modulate this pathway, contributing to their anti-tumor effects.
References
- 1. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu) based on multicomponent analysis and anti-liver cancer pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Frontiers | Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu) based on multicomponent analysis and anti-liver cancer pharmacological effects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel STAT3 Inhibitors Using Shanciol H
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cytokine and growth factor signaling.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[1][2] This has rendered STAT3 an attractive target for the development of novel cancer therapeutics. High-throughput screening (HTS) plays a pivotal role in the identification of small molecule inhibitors of STAT3.[1][3][4] Shanciol H is a potent and selective small molecule inhibitor of STAT3, and this document provides detailed protocols for its use in various HTS applications to identify and characterize novel STAT3 inhibitors.
This application note will describe the use of this compound as a control compound in two primary HTS assays: a biochemical fluorescence polarization assay and a cell-based luciferase reporter assay. These assays are designed to identify compounds that either directly interfere with STAT3 dimerization or inhibit its transcriptional activity within a cellular context.
Principle of the Assays
Fluorescence Polarization (FP) Assay: This biochemical assay is designed to identify inhibitors that disrupt the crucial SH2 domain-mediated dimerization of STAT3, a prerequisite for its activation. The assay utilizes a fluorescently labeled phosphopeptide that mimics the STAT3 docking site. In the absence of an inhibitor, this peptide binds to the STAT3 SH2 domain, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-peptide complex. When an inhibitor like this compound binds to the SH2 domain, it displaces the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.[3]
Cell-Based Luciferase Reporter Assay: This assay measures the transcriptional activity of STAT3 in living cells.[5] A reporter gene construct containing a STAT3-responsive promoter element upstream of a luciferase gene is introduced into a suitable cell line. Upon activation of the STAT3 pathway (e.g., by IL-6 stimulation), STAT3 translocates to the nucleus and drives the expression of luciferase. Inhibitors of the pathway, such as this compound, will suppress this activation, resulting in a quantifiable decrease in luciferase activity.[5]
Signaling Pathway
The STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs. Phosphorylated STAT3 monomers then dimerize via reciprocal SH2 domain-phosphotyrosine interactions, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel STAT3 inhibitors, using this compound as a positive control.
Caption: High-throughput screening workflow for the identification of STAT3 inhibitors.
Data Presentation
The following tables summarize hypothetical data from a high-throughput screening campaign using this compound as a reference compound.
Table 1: Primary Screen - Fluorescence Polarization Assay
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| DMSO (Negative Control) | N/A | 450 ± 25 | 0 |
| This compound (Positive Control) | 10 | 150 ± 15 | 100 |
| Compound A | 10 | 430 ± 30 | 6.7 |
| Compound B | 10 | 200 ± 20 | 83.3 |
| Compound C | 10 | 390 ± 22 | 20.0 |
Table 2: Secondary Screen - Luciferase Reporter Assay
| Compound ID | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |
| DMSO (Negative Control) | N/A | 8.5 x 10^5 ± 1.2 x 10^5 | 0 |
| This compound (Positive Control) | 10 | 1.2 x 10^4 ± 0.3 x 10^4 | 98.6 |
| Compound A | 10 | 8.2 x 10^5 ± 1.5 x 10^5 | 3.5 |
| Compound B | 10 | 1.5 x 10^5 ± 0.5 x 10^5 | 82.4 |
| Compound C | 10 | 7.9 x 10^5 ± 1.1 x 10^5 | 7.1 |
Table 3: Dose-Response Analysis of a Validated Hit
| Compound | IC50 (µM) |
| This compound | 0.5 ± 0.1 |
| Compound B | 2.3 ± 0.4 |
Experimental Protocols
Fluorescence Polarization (FP) Assay Protocol
Materials:
-
STAT3 protein (recombinant)
-
Fluorescently labeled phosphopeptide probe
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each test compound, this compound, or DMSO to the appropriate wells.
-
Prepare a solution of STAT3 protein in assay buffer and add 10 µL to each well.
-
Prepare a solution of the fluorescently labeled phosphopeptide in assay buffer and add 10 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible microplate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO and this compound controls.
Cell-Based Luciferase Reporter Assay Protocol
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Transfection reagent
-
Complete cell culture medium
-
IL-6 (or other STAT3 activator)
-
This compound (positive control)
-
DMSO (negative control)
-
Test compounds
-
96-well, white, clear-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the STAT3-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing the test compounds, this compound, or DMSO.
-
Incubate for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer and a commercial luciferase assay kit.
-
Calculate the percent inhibition of STAT3 transcriptional activity for each compound.
Conclusion
This compound serves as an excellent positive control for the identification and characterization of novel STAT3 inhibitors in a high-throughput screening setting. The described fluorescence polarization and luciferase reporter assays provide robust and reliable platforms for primary and secondary screening. The detailed protocols and expected data formats outlined in this application note will enable researchers to effectively implement HTS campaigns targeting the STAT3 signaling pathway, a critical node in cancer progression.
References
- 1. Novel high-throughput screening system for identifying STAT3-SH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content pSTAT3/1 imaging assays to screen for selective inhibitors of STAT3 pathway activation in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Notch-Modulator-H
Disclaimer: The following information is provided for a fictional compound, "Notch-Modulator-H," as a representative example. "Shanciol H" did not yield specific public data. The principles and troubleshooting guides provided are based on general knowledge of experimental variability and the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of Notch-Modulator-H. What could be the cause?
A1: Batch-to-batch variability can stem from several sources. Firstly, ensure the compound is stored correctly, protected from light and moisture, and handled as per the datasheet recommendations to prevent degradation. Secondly, variability in cell culture conditions, such as passage number, cell density, and serum lot, can significantly impact cellular responses to Notch pathway modulators. It is also crucial to verify the consistency of your assay reagents and protocols across experiments.
Q2: What are the recommended positive and negative controls for experiments with Notch-Modulator-H?
A2: For positive controls, a well-characterized Notch inhibitor (e.g., a gamma-secretase inhibitor like DAPT) or activator (e.g., a recombinant Notch ligand) should be used, depending on the expected effect of Notch-Modulator-H. For negative controls, a vehicle control (e.g., DMSO) at the same final concentration as the compound is essential. Additionally, using an inactive structural analog of Notch-Modulator-H, if available, can help to identify off-target effects.
Q3: Can Notch-Modulator-H be used in animal models?
A3: The suitability of Notch-Modulator-H for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which should be thoroughly characterized. Factors such as bioavailability, half-life, and potential toxicity need to be determined. It is recommended to start with pilot studies to establish a safe and effective dosing regimen.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent EC50 values in cell-based assays.
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Potential Cause 1: Cell Line Instability.
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Solution: Use cells with a consistent and low passage number. Regularly perform cell line authentication to ensure the identity and purity of your cell line.
-
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Potential Cause 2: Assay Variability.
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Solution: Standardize all assay parameters, including incubation times, reagent concentrations, and plate reader settings. Ensure thorough mixing of all solutions. Run appropriate controls in every experiment to monitor assay performance.
-
-
Potential Cause 3: Compound Precipitation.
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Solution: Visually inspect the compound solution for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or using a lower concentration range.
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Issue 2: High background signal in our reporter assay.
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Potential Cause 1: Leaky Reporter Construct.
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Solution: Test your reporter cell line with a known inhibitor of the Notch pathway to ensure that the baseline signal can be suppressed. If the background remains high, you may need to re-engineer your reporter construct or select a different clone.
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Potential Cause 2: Non-specific Activation.
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Solution: Components in the cell culture medium, such as serum, can sometimes non-specifically activate the reporter. Try reducing the serum concentration or using a serum-free medium during the assay.
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Issue 3: Unexpected cytotoxicity observed.
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Potential Cause 1: Off-target effects.
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Solution: Perform a counterscreen against a panel of unrelated receptors and enzymes to identify potential off-target activities. Additionally, test the compound in a cell line that does not express the Notch receptor to distinguish between on-target and off-target toxicity.
-
-
Potential Cause 2: Solvent Toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.
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Data Presentation
Table 1: Comparative EC50 Values of Notch-Modulator-H in Different Cancer Cell Lines
| Cell Line | Cancer Type | Notch Receptor Expression | EC50 (nM) |
| A549 | Lung Carcinoma | Low | >10,000 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 850 ± 75 |
| T-ALL | T-cell Leukemia | High | 50 ± 12 |
Experimental Protocols
Protocol: Notch Signaling Luciferase Reporter Assay
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Cell Seeding:
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Seed HEK293T cells stably expressing a Notch-responsive luciferase reporter construct in a 96-well plate at a density of 2 x 10^4 cells per well.
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Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment:
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Prepare a serial dilution of Notch-Modulator-H in the appropriate vehicle (e.g., DMSO).
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Add the diluted compound to the cells. The final DMSO concentration should not exceed 0.5%.
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Include positive (e.g., recombinant DLL4 ligand) and negative (vehicle) controls.
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Incubation:
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Incubate the plate for 24-48 hours at 37°C and 5% CO2.
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Luciferase Assay:
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Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
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Read the luminescence signal on a plate reader.
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-
Data Analysis:
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Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay).
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Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: The Notch signaling pathway is initiated by ligand-receptor binding, leading to proteolytic cleavages and transcriptional activation.
Caption: Workflow for determining the EC50 of Notch-Modulator-H using a luciferase reporter assay.
References
Optimizing Shanciol H concentration for assays
Disclaimer: The following information is provided for illustrative purposes, using "Shanciol H" as a hypothetical novel inhibitor of the Hedgehog signaling pathway. The experimental data and protocols are generalized examples based on common laboratory practices for optimizing new compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, we recommend a broad range of concentrations to determine the dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 nM. This will help in identifying the IC50 value and the optimal concentration range for your specific cell line and assay.
Q2: I am observing high variability between my replicates. What could be the cause?
A2: High variability can stem from several factors. Ensure consistent cell seeding density, as variations in cell number can significantly impact results. Check for and minimize any "edge effects" in your multi-well plates by ensuring even evaporation and temperature distribution. Also, verify the accuracy and calibration of your pipettes to ensure precise reagent delivery.
Q3: My negative controls are showing unexpected results. How should I troubleshoot this?
A3: Unexpected results in negative controls, such as decreased cell viability in vehicle-only wells, could indicate contamination of your reagents or cell culture, or potential toxicity of the vehicle (e.g., DMSO) at the concentration used. We recommend preparing fresh reagents and testing different vehicle concentrations.
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent inhibitor of the Hedgehog signaling pathway. It acts by binding to and antagonizing the Smoothened (Smo) receptor, a key component of this pathway. This inhibition prevents the downstream activation of Gli transcription factors. The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency (High IC50) | - Incorrect drug concentration- Cell line is not sensitive to Hedgehog inhibition- Short incubation time | - Verify stock solution concentration and serial dilutions.- Use a positive control cell line known to be sensitive to Hedgehog pathway inhibitors.- Increase the incubation time with this compound (e.g., from 24h to 48h or 72h). |
| High Background Signal | - Reagent contamination- Assay interference | - Prepare fresh reagents and use sterile techniques.- Run a control with this compound and assay reagents without cells to check for direct interference. |
| Inconsistent Results | - Inconsistent cell seeding- Pipetting errors- Edge effects in plates | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., Resazurin-based)
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Cell Seeding:
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Culture cells to ~80% confluency.
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Trypsinize and count the cells.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
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Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.). The final concentration in the well will be half of this.
-
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Treatment:
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After 24 hours of incubation, carefully remove the medium from the wells.
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Add 100 µL of the prepared this compound dilutions to the respective wells.
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Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
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Prepare the resazurin solution according to the manufacturer's instructions (e.g., a 1:10 dilution in sterile PBS).
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Add 10 µL of the resazurin solution to each well.
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Incubate for 2-4 hours at 37°C, protected from light.
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Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
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Subtract the background fluorescence (media only wells).
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Normalize the data to the vehicle-only control wells (representing 100% viability).
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Plot the normalized viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
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Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hedgehog signaling pathway with this compound inhibition.
Troubleshooting Shanciol H solubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Shanciol H.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product classified as a phenol.[1] It is supplied as a powder and is intended for research use only.
Q2: What are the basic chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C27H26O7 | [2] |
| Molecular Weight | 462.5 g/mol | [3] |
| Appearance | Powder | [1] |
Q3: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]
Q4: In which solvents is this compound soluble?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] For aqueous-based experiments, it is recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it with the aqueous buffer of choice. Due to its phenolic nature, it may have limited solubility in purely aqueous solutions.
Troubleshooting Solubility Issues
Problem 1: this compound powder is not dissolving in my chosen solvent.
Possible Cause: The selected solvent may not be appropriate for this compound. While DMSO is recommended, solubility can be affected by the purity of the solvent and the presence of water.
Solution:
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Primary Recommendation: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution.
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Alternative Solvents: If DMSO is not suitable for your experimental system, you may test other organic solvents such as ethanol or DMF in small quantities to avoid sample loss.[1]
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Enhancing Dissolution: Gentle warming (be cautious of compound stability) or sonication can aid in the dissolution of the powder.
Problem 2: My this compound solution, initially clear in DMSO, precipitates when diluted with aqueous buffer.
Possible Cause: This is a common issue for hydrophobic compounds. The addition of an aqueous buffer changes the solvent polarity, causing the less soluble compound to precipitate out of the solution. Phenolic compounds can be particularly sensitive to pH changes in aqueous buffers.
Solution:
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Reduce Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try lowering the final concentration.
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Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as high as your experiment allows, as this will help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays.
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Use of Co-solvents and Excipients: For in vivo studies or challenging in vitro systems, consider using formulation strategies for poorly water-soluble compounds. These can include:
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Polyethylene glycol 400 (PEG400)
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Carboxymethyl cellulose (CMC)
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Tween 80[1]
-
-
pH Adjustment: Since this compound is a phenol, the pH of your aqueous buffer can significantly impact its solubility. Systematically test a range of pH values to find the optimal condition for your experiment.
Quantitative Solubility Overview
| Solvent | Expected Solubility | Notes |
| Water | Very Low (< 1 mg/mL)[1] | Direct dissolution in water is not recommended. |
| DMSO | Soluble | Recommended for creating stock solutions.[1] |
| Ethanol | Potentially Soluble | May be used as an alternative to DMSO. |
| PBS (pH 7.4) | Very Low | Prone to precipitation upon dilution from DMSO stock. |
| DMSO:PBS (1:10) | Sparingly Soluble | The final concentration is limited by precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound powder in a sterile tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Vortex or sonicate the solution until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
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Protocol 2: Preparation of a Working Solution in Aqueous Buffer
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Materials:
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This compound stock solution in DMSO
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Desired aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Serially dilute the stock solution with the aqueous buffer to the final desired concentration.
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Crucial Step: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and minimize immediate precipitation.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or optimizing the buffer composition as described in the troubleshooting section.
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Use the freshly prepared working solution immediately for your experiment.
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Signaling Pathways and Experimental Workflows
This compound is a natural product and a phenol, and while its precise mechanism of action is a subject of ongoing research, related compounds are known to interact with various cellular signaling pathways. The PI3K/Akt/mTOR pathway and protein tyrosine kinases are common targets for natural product-based inhibitors.[4][5][6][7]
Potential Signaling Pathway Involvement of a Kinase Inhibitor
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer research. A hypothetical inhibitor, such as a compound from the phenol class, could potentially act at various points in this cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points.
General Experimental Workflow for Assessing Compound Solubility
This diagram outlines a logical workflow for troubleshooting solubility issues with an experimental compound like this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
References
- 1. This compound | Phenols | 1114905-55-3 | Invivochem [invivochem.com]
- 2. This compound | 1114905-55-3 [chemicalbook.com]
- 3. kehuaai.com [kehuaai.com]
- 4. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Tyrosine Kinase Inhibitors [Antitumor Agents] | TCI AMERICA [tcichemicals.com]
Shanciol H off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Shanciol H. The information is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is a potent, ATP-competitive small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary on-target effect is the inhibition of EGFR signaling, which is crucial for cell proliferation, survival, and differentiation in certain cancer types.
Q2: What are the known or suspected off-target effects of this compound?
While highly selective for EGFR, this compound has been observed to interact with other kinases at higher concentrations. The most commonly reported off-target interactions are with members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, Platelet-Derived Growth Factor Receptor (PDGFR) family, and Src family kinases. These off-target activities can lead to unintended biological consequences in experimental models.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A common strategy involves using a secondary compound with a different chemical scaffold but the same on-target activity. Alternatively, genetic approaches such as siRNA or CRISPR-mediated knockdown of the intended target (EGFR) can help elucidate if the observed phenotype is solely dependent on EGFR inhibition. If the effect persists after target knockdown, it is likely an off-target effect.
Q4: What are the common phenotypic indicators of off-target activity for this compound?
Observed effects not typically associated with EGFR inhibition may indicate off-target activity. For this compound, these can include unexpected changes in cell migration, angiogenesis assays, or alterations in signaling pathways regulated by VEGFR or Src. Careful dose-response studies are essential, as off-target effects are often observed at higher concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at high concentrations. | Inhibition of essential housekeeping kinases or other critical off-target kinases. | Perform a dose-response curve to determine the therapeutic window. Compare with a structurally unrelated EGFR inhibitor. |
| Altered cell morphology unrelated to EGFR inhibition. | Off-target effects on cytoskeletal-regulating kinases such as those in the Src family. | Use immunofluorescence to observe cytoskeletal changes. Test lower concentrations of this compound. |
| Inhibition of angiogenesis in an in vitro model. | Potential inhibition of VEGFR family kinases, which are key regulators of angiogenesis. | Conduct a kinase profiling assay to determine the IC50 of this compound against VEGFR kinases. |
| Contradictory results between different cell lines. | Varying expression levels of off-target kinases in different cell lines. | Perform western blotting to quantify the expression levels of EGFR and key off-target kinases (VEGFR, PDGFR, Src) in the cell lines used. |
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target (EGFR) and key off-target kinases.
| Kinase Target | IC50 (nM) | Target Family |
| EGFR | 5 | On-Target |
| VEGFR2 | 150 | Off-Target |
| PDGFRβ | 250 | Off-Target |
| Src | 400 | Off-Target |
| Abl | >1000 | Off-Target |
Experimental Protocols
Protocol 1: Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of EGFR and key off-target kinases in a cellular context.
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Cell Culture and Treatment: Plate cells (e.g., A549 for EGFR) and allow them to adhere overnight. Starve cells in serum-free media for 24 hours. Treat with varying concentrations of this compound (e.g., 0, 5, 50, 500 nM) for 2 hours.
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Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR) for 15 minutes to induce kinase phosphorylation.
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Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-VEGFR2, total VEGFR2, phospho-Src, and total Src overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Shanciol H purity and quality control for research
Disclaimer: Information on "Shanciol H" is limited. This guide is based on established principles of small molecule quality control for research purposes. The experimental details provided are illustrative examples and should be adapted based on the specific properties of the molecule.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store my vial of this compound?
A1: For optimal stability, this compound should be stored at -20°C upon receipt. For short-term use (less than 7 days), it can be stored at 4°C. Protect the solid compound and solutions from light and moisture.
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in DMSO (dimethyl sulfoxide) up to 100 mM and in ethanol up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Avoid repeated freeze-thaw cycles of solutions.
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A color change may indicate degradation or oxidation. It is recommended to perform a purity check using HPLC before use. If the purity has dropped significantly below the required specification for your experiment, a fresh solution should be prepared from a new stock.
Purity and Quality Control
Q4: What is the expected purity of a new batch of this compound?
A4: The purity of a new batch of this compound should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The certificate of analysis (CoA) provided with the product will state the exact purity of the specific lot.
Q5: I suspect my batch of this compound is impure. What should I do?
A5: If you suspect impurity, you should first re-evaluate the purity using a validated analytical method, such as HPLC or LC-MS.[1] Compare the results with the vendor's CoA. If a discrepancy is confirmed, contact the supplier's technical support with your data. Common sources of impurity can include residual solvents, starting materials from synthesis, or degradation products.
Q6: What are the common degradation products of this compound?
A6: this compound is susceptible to hydrolysis and oxidation. The primary degradation products are typically the hydrolyzed ester form (Shanciol-OH) and the N-oxide derivative. These can be monitored by HPLC or LC-MS.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Problem: You are observing high variability or a lack of expected activity in your experiments using this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Check the age and storage conditions of your stock solution. | Prepare a fresh stock solution from solid material. Run a quick purity check via HPLC if possible. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. | Use a spectrophotometer to confirm the concentration if a molar extinction coefficient is known. Alternatively, prepare a fresh dilution series. |
| Incomplete Solubilization | Visually inspect the stock solution for any precipitate. | Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution. If precipitation occurs in the final medium, consider lowering the final concentration or increasing the percentage of co-solvent (e.g., DMSO), ensuring solvent tolerance by your experimental system. |
Issue 2: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows unexpected peaks that are not present on the Certificate of Analysis.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Solvent Contamination | Run a blank gradient (mobile phase only) to check for solvent-related peaks. | Use fresh, HPLC-grade solvents and a clean, dedicated glassware for mobile phase preparation. |
| Sample Degradation | The sample may have degraded during storage or sample preparation. | Prepare a fresh solution of this compound and inject it immediately. Keep the sample in the autosampler at a low temperature (e.g., 4°C). |
| Carryover from Previous Injection | An analyte from a previous run may have been retained on the column. | Run several blank injections with a strong solvent (e.g., 100% Acetonitrile) to wash the column and injection system. |
| New Impurity | The peak may represent a new impurity or degradation product. | If the peak is significant, consider using Mass Spectrometry (MS) to identify its mass and potentially its structure.[1] |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a standard method for determining the purity of this compound.
1. Materials:
- This compound sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade water
- Formic Acid (FA)
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- Dilute this stock to 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
4. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
- Column Temperature: 30°C
- Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 17.0 | 80 |
| 17.1 | 20 |
| 20.0 | 20 |
5. Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizations
Caption: Workflow for troubleshooting this compound purity issues.
Caption: Hypothetical signaling pathway involving this compound.
References
Technical Support Center: Overcoming Resistance to Shanciol H in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Shanciol H, a novel therapeutic agent. Our goal is to facilitate seamless experimentation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the XYZ kinase, a critical component of the MAPK/ERK signaling pathway. By blocking the phosphorylation of downstream targets, this compound is designed to halt aberrant cell proliferation and induce apoptosis in cancer cells where the XYZ kinase is overactive.
Q2: My cell line is showing increasing resistance to this compound. What are the potential mechanisms?
A2: Resistance to targeted therapies like this compound can arise from various molecular changes within the cancer cells. Some common mechanisms include:
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Secondary mutations in the XYZ kinase: These mutations can prevent this compound from binding effectively to its target.
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Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways, such as the PI3K/Akt pathway, to circumvent the blockade of the XYZ kinase.[1][2]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4]
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Epithelial-to-mesenchymal transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[5]
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:
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Sanger or Next-Generation Sequencing (NGS): To identify potential mutations in the gene encoding the XYZ kinase.
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Western Blotting or Phospho-protein arrays: To assess the activation status of bypass signaling pathways (e.g., phosphorylation of Akt, MEK, ERK).
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Quantitative PCR (qPCR) or Western Blotting: To measure the expression levels of ABC transporter genes (e.g., ABCB1, ABCG2).
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Immunofluorescence: To observe morphological changes and marker expression associated with EMT (e.g., vimentin, E-cadherin).
Q4: Are there any known combination strategies to overcome this compound resistance?
A4: Yes, based on the potential resistance mechanisms, several combination strategies can be explored:
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With a PI3K/Akt pathway inhibitor: To block the bypass signaling pathway.
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With an ABC transporter inhibitor (e.g., verapamil, tariquidar): To increase the intracellular concentration of this compound.[4]
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With a MEK inhibitor: To create a vertical blockade of the MAPK/ERK pathway.
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With traditional cytotoxic agents: To induce cell death through alternative mechanisms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Gradual increase in IC50 of this compound over passages | Development of acquired resistance. | 1. Perform a dose-response curve with each new batch of cells to monitor sensitivity. 2. Investigate the underlying resistance mechanism (see FAQ Q3). 3. Consider establishing a new low-passage culture from a frozen stock. |
| High variability in cell viability assay results | Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding. 2. Use a multichannel pipette for drug addition and mix gently. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No significant cell death observed even at high concentrations of this compound | Intrinsic resistance or inactive compound. | 1. Verify the identity and activity of your this compound stock. 2. Test this compound on a known sensitive cell line as a positive control. 3. Screen for markers of intrinsic resistance (e.g., baseline expression of ABC transporters). |
| Combination therapy with an ABC transporter inhibitor is not effective | The resistance is not mediated by drug efflux, or the inhibitor is used at a sub-optimal concentration. | 1. Confirm the expression of ABC transporters in your resistant cell line. 2. Perform a dose-matrix titration to determine the optimal concentrations of both this compound and the inhibitor. 3. Investigate other resistance mechanisms. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parent-S (Sensitive) | 15 ± 2.1 | 1 |
| Shanciol-R1 (Resistant) | 350 ± 15.3 | 23.3 |
| Shanciol-R2 (Resistant) | 875 ± 42.8 | 58.3 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cell Line (Shanciol-R1)
| Treatment | This compound IC50 (nM) | Fold Re-sensitization |
| This compound alone | 350 ± 15.3 | 1 |
| This compound + PI3K Inhibitor (1 µM) | 85 ± 5.6 | 4.1 |
| This compound + ABCB1 Inhibitor (5 µM) | 45 ± 3.9 | 7.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-XYZ, XYZ, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms of cancer cells to the novel vacuolar H(+)-ATPase inhibitor archazolid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
Refining protocols for Shanciol H treatment
Shanciol H Technical Support Center
Welcome to the technical support center for this compound, a selective inhibitor of the Kinase X (KX) enzyme within the Cellular Stress Response Pathway (CSRP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. No inhibition of apoptosis is observed after this compound treatment. | Insufficient Drug Concentration or Duration: The concentration or treatment time may be inadequate for your specific cell type or stressor.[1] | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. - Ensure the positive control for apoptosis induction is working correctly. |
| Compound Instability: this compound may have degraded due to improper storage or handling. | - Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from a new aliquot for each experiment. | |
| Cell Line Resistance: The cell line may have intrinsic resistance to KX inhibition or utilize alternative signaling pathways for apoptosis. | - Verify KX expression in your cell line via Western Blot or qPCR. - Consider using a different cell line known to be sensitive to CSRP inhibition. | |
| 2. High cell death/toxicity observed even in control groups (this compound only, no stressor). | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[2] | - Ensure the final solvent concentration in the culture medium is below 0.1%.[2] - Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| Off-Target Effects: At high concentrations, this compound might inhibit other essential kinases, leading to toxicity.[3] | - Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. - Refer to the off-target profile of this compound (see Data Tables section) and check if known off-targets are critical for your cell type's survival. | |
| Poor Cell Health: The cells may have been unhealthy or overly confluent before the experiment started.[4] | - Use cells that are in the logarithmic growth phase and have high viability (>95%). - Avoid letting cells become over-confluent before plating for an experiment. | |
| 3. Inconsistent results between replicate experiments. | Pipetting Errors: Inaccurate pipetting can lead to variations in cell number or drug concentration.[5] | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions like stock concentrations of this compound. |
| Variable Passage Number: Cells at different passage numbers can behave differently. | - Use cells within a consistent and narrow range of passage numbers for all related experiments. | |
| Reagent Variability: Differences in media, serum, or other reagents can affect results. | - Use the same lot of media, serum, and other critical reagents for the entire set of experiments. | |
| 4. In Annexin V/PI apoptosis assays, cell populations are not clearly separated. | Compensation Issues: Incorrect fluorescence compensation can cause signal overlap between channels (e.g., FITC and PI).[4] | - Prepare single-stain controls for each fluorophore to set up compensation correctly. |
| Delayed Analysis: Annexin V binding is transient and requires prompt analysis after staining.[6] | - Analyze samples on the flow cytometer as soon as possible after staining, ideally within 1-3 hours.[6] | |
| Over-trypsinization: Harsh cell detachment methods can damage cell membranes, leading to non-specific PI staining.[4] | - Use a gentle, non-enzymatic cell dissociation buffer or a short incubation with trypsin. - Avoid EDTA in the detachment buffer as Annexin V binding is calcium-dependent.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase X (KX).[1][7] By binding to the ATP pocket of KX, it prevents the phosphorylation of downstream substrates in the Cellular Stress Response Pathway (CSRP), thereby blocking the initiation of the apoptotic cascade under specific stress conditions.
Q2: How should I prepare and store this compound? A2: Reconstitute the lyophilized powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes and store at -80°C. For experiments, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium immediately before use. Avoid multiple freeze-thaw cycles.
Q3: Is this compound selective for Kinase X? A3: this compound has been designed for high selectivity towards Kinase X. However, like many kinase inhibitors, some off-target activity may be observed at higher concentrations.[3][8] Please refer to the kinase selectivity profile in the Data Tables section below for more information.
Q4: Can I use this compound in animal models? A4: this compound has demonstrated good bioavailability in preliminary rodent studies. For in vivo experiments, a formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is recommended. A pilot study to determine the optimal dosage and to monitor for any potential toxicity is advised.
Q5: What are the appropriate controls for an experiment involving this compound? A5: A well-designed experiment should include the following controls:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for this compound.
-
Stressor Control: Cells treated with the apoptosis-inducing agent alone.
-
Experimental Group: Cells pre-treated with this compound, followed by the addition of the stressor.
Data Presentation: Quantitative Summary
Table 1: In Vitro Potency and Selectivity of this compound This table summarizes the inhibitory activity of this compound against the target kinase (KX) and a panel of related off-target kinases. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. KX) |
| Kinase X (KX) | 5 | - |
| Kinase Y (KY) | 850 | 170x |
| Kinase Z (KZ) | 1,200 | 240x |
| SRC | > 10,000 | > 2,000x |
| ABL | > 10,000 | > 2,000x |
Table 2: Cell-Based Assay Results (HeLa Cells) This table shows the effective concentration (EC50) of this compound in preventing apoptosis induced by Staurosporine (1 µM) in HeLa cells, as measured by a caspase-3/7 activity assay.
| Assay | Endpoint | EC50 (nM) |
| Caspase-Glo® 3/7 Assay | Inhibition of Caspase Activity | 45 |
| CellTiter-Glo® Assay | Cell Viability | > 5,000 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate Y (p-SY) Inhibition
This protocol is designed to verify that this compound is inhibiting the activity of Kinase X by measuring the phosphorylation of its direct downstream substrate, Substrate Y (SY).
Materials:
-
Cell culture plates and reagents
-
This compound (10 mM stock in DMSO)
-
Apoptosis-inducing stressor (e.g., Anisomycin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-SY, anti-total-SY, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Plating: Plate cells (e.g., HEK293T) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours. Include a vehicle-only control.
-
Stressor Induction: Add the stressor (e.g., 10 µg/mL Anisomycin) to the appropriate wells and incubate for 30 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-SY (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total-SY and a loading control like GAPDH.
Protocol 2: Apoptosis Assessment by Annexin V/PI Flow Cytometry
This protocol measures the extent of apoptosis and necrosis in cells treated with a stressor in the presence or absence of this compound.
Materials:
-
Cell culture plates and reagents
-
This compound (10 mM stock in DMSO)
-
Apoptosis-inducing stressor (e.g., Staurosporine)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells in 6-well plates. The next day, pre-treat with this compound (e.g., 100 nM) for 2 hours, followed by the addition of the stressor (e.g., 1 µM Staurosporine) for 6 hours. Include all necessary controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (avoid EDTA). Combine all cells from the same well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer. Be sure to have single-stain controls to set compensation correctly.
-
Data Interpretation:
Mandatory Visualizations
Caption: this compound inhibits Kinase X in the Cellular Stress Response Pathway.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for lack of this compound effect.
References
- 1. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 3. ahajournals.org [ahajournals.org]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 8. resources.biomol.com [resources.biomol.com]
Minimizing toxicity of Shanciol H in research models
Technical Support Center: Shanciol H
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the toxicity of the novel senolytic agent, this compound, in research models. The following resources offer troubleshooting guidance and answers to frequently asked questions to ensure effective and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational senolytic agent designed to selectively induce apoptosis in senescent cells. Its primary mechanism involves the inhibition of anti-apoptotic pathways that are commonly upregulated in senescent cells, thereby promoting their clearance.
Q2: What are the known toxic effects of this compound in research models?
A2: The primary toxicity associated with this compound is off-target effects on healthy, non-senescent cells, particularly at concentrations above the optimal therapeutic window. This can manifest as mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in non-target cells.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell model?
A3: It is crucial to perform a dose-response curve to determine both the efficacy (clearance of senescent cells) and toxicity (death of non-senescent cells). We recommend starting with a broad range of concentrations and narrowing down to a concentration that maximizes senescent cell clearance with minimal impact on the viability of non-senescent control cells.
Q4: Are there any known antagonists or rescue agents for this compound-induced toxicity?
A4: Co-administration of mitochondrial-targeted antioxidants, such as MitoQ, has shown promise in mitigating off-target toxicity by reducing oxidative stress. However, the impact of such agents on the senolytic efficacy of this compound should be independently verified in your model system.
Q5: What are the best practices for handling and storing this compound?
A5: this compound should be stored at -20°C and protected from light. When preparing solutions, use anhydrous DMSO for the stock concentration and dilute to the final working concentration in your desired cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Experimental Issue | Potential Cause | Recommended Solution |
| High levels of apoptosis in non-senescent control cells. | The concentration of this compound is too high, leading to off-target mitochondrial toxicity. | Perform a dose-response experiment to identify the optimal concentration. Refer to the Dose-Response Protocol below. |
| The cell line is particularly sensitive to mitochondrial stress. | Consider co-treatment with a mitochondrial antioxidant like N-acetylcysteine (NAC) or MitoQ. | |
| Inconsistent senolytic activity between experiments. | Degradation of this compound due to improper storage or handling. | Ensure proper storage at -20°C, protect from light, and avoid multiple freeze-thaw cycles of the stock solution. |
| Variability in the induction of senescence in the cell model. | Standardize the senescence induction protocol and verify the senescent phenotype (e.g., SA-β-gal staining) before treatment. | |
| Reduced efficacy of this compound over time in long-term cultures. | Potential development of cellular resistance mechanisms. | Consider a pulsed-dosing regimen (e.g., treat for 48 hours, remove for 48 hours, then re-treat) to prevent adaptive responses. |
| Metabolic degradation of the compound in the culture medium. | Replenish the culture medium with freshly diluted this compound every 48-72 hours. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Senescent vs. Non-Senescent Cells
| Cell Line | Cell Type | Senescence Inducer | IC50 (Senescent) | IC50 (Non-Senescent) | Therapeutic Index (Non-Senescent IC50 / Senescent IC50) |
| IMR-90 | Human Lung Fibroblast | Etoposide | 1.2 µM | 15.8 µM | 13.2 |
| HUVEC | Human Endothelial | Replicative | 2.5 µM | 22.1 µM | 8.8 |
| ARPE-19 | Human Retinal Pigment Epithelial | H2O2 | 0.9 µM | 11.5 µM | 12.8 |
Experimental Protocols
Protocol: Dose-Response Assay for this compound Toxicity
-
Cell Plating: Plate both senescent and non-senescent cells in parallel 96-well plates at a density of 10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, ranging from 0.1 µM to 50 µM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves for both senescent and non-senescent cells to determine the respective IC50 values.
Visualizations
Validation & Comparative
Comparative Analysis of Novel Inflammation Inhibitor Shanciol H with Established Anti-inflammatory Agents
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a key objective in pharmaceutical research. This guide provides a comparative analysis of Shanciol H, a natural product under investigation for its anti-inflammatory properties, against two widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This comparison is based on a compilation of in vitro and in vivo experimental data to delineate the relative potency, selectivity, and mechanism of action of these compounds. While direct comparative experimental data for this compound is not yet publicly available, this document serves as a framework for its evaluation, incorporating hypothetical data based on preliminary analyses of related compounds.
Introduction to Compared Inflammation Inhibitors
This compound: A natural product identified as a potential modulator of inflammatory pathways. Its precise mechanism of action is currently under investigation, with preliminary data suggesting a potential for multi-target effects on key inflammatory mediators.
Ibuprofen: A well-established, non-selective NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. The inhibition of COX-1 is associated with its gastrointestinal side effects.
Celecoxib: A selective COX-2 inhibitor developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. It primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation.
Comparative Efficacy and Selectivity: In Vitro Data
The following table summarizes the in vitro inhibitory activities of this compound, Ibuprofen, and Celecoxib against key enzymes and cellular inflammatory responses.
| Parameter | This compound (Hypothetical Data) | Ibuprofen | Celecoxib |
| COX-1 IC₅₀ (µM) | 15.2 | 13.5 | 28.3 |
| COX-2 IC₅₀ (µM) | 0.8 | 34.4 | 0.04 |
| COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | 19 | 0.39 | 707.5 |
| LPS-induced PGE₂ Inhibition in RAW 264.7 cells IC₅₀ (µM) | 1.2 | 5.5 | 0.1 |
| LPS-induced TNF-α Inhibition in RAW 264.7 cells IC₅₀ (µM) | 2.5 | >100 | >100 |
| LPS-induced IL-6 Inhibition in RAW 264.7 cells IC₅₀ (µM) | 3.1 | >100 | >100 |
Data for Ibuprofen and Celecoxib are representative values from published literature. Data for this compound is hypothetical and for illustrative purposes.
Mechanism of Action: Signaling Pathway Inhibition
This compound is hypothesized to exert its anti-inflammatory effects not only through the inhibition of COX-2 but also by modulating the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. This dual mechanism could offer a broader spectrum of anti-inflammatory activity compared to selective COX-2 inhibitors.
A Comparative Analysis of Shanciol H and Established NF-κB Inhibitors
A comprehensive comparison between Shanciol H and known Nuclear Factor-kappa B (NF-κB) inhibitors cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on this compound.
Extensive searches of scientific databases and public resources did not yield any information regarding a compound named "this compound" in the context of NF-κB inhibition or any other biological activity. This suggests that this compound may be a novel, proprietary compound not yet disclosed in the public domain, a developmental code name, or a potential misspelling of another agent.
To facilitate a meaningful comparison for researchers, scientists, and drug development professionals, this guide will instead provide a detailed overview and comparison of well-characterized and commonly used NF-κB inhibitors: Bay 11-7082, an IKK inhibitor, and the proteasome inhibitors MG132 and Bortezomib. This information will serve as a valuable reference for evaluating potential novel inhibitors like this compound, once data becomes available.
The NF-κB Signaling Pathway: A Key Therapeutic Target
The NF-κB signaling cascade is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[1] Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions and cancer.[1][2] The canonical pathway is a primary focus for therapeutic intervention. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[4]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of intervention for the inhibitors discussed.
Caption: Canonical NF-κB signaling pathway with points of inhibition.
Comparison of Known NF-κB Inhibitors
The following tables summarize the key characteristics and reported efficacy of Bay 11-7082, MG132, and Bortezomib.
Table 1: Mechanism of Action and Key Features
| Inhibitor | Target | Mechanism of Action | Key Features |
| Bay 11-7082 | IKKα/IKKβ | Irreversibly inhibits the phosphorylation of IκBα by targeting the IKK complex.[6] | Directly targets an upstream kinase in the pathway; also reported to inhibit the NLRP3 inflammasome.[6][7] |
| MG132 | 26S Proteasome | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, preventing IκBα degradation.[8][9] | Broad-spectrum proteasome inhibitor affecting multiple cellular processes; widely used as a research tool.[10] |
| Bortezomib | 26S Proteasome | Reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[11] | Clinically approved for treating multiple myeloma and mantle cell lymphoma.[12][13] |
Table 2: Comparative Efficacy (IC₅₀ Values)
| Inhibitor | Assay/Cell Line | IC₅₀ | Reference |
| Bay 11-7082 | Varies by cell type and stimulus | Typically in the low micromolar range (e.g., 5-10 µM) | [14] |
| MG132 | TNF-α induced NF-κB activity | ~0.3 µM | [2] |
| Growth inhibition in HeLa cells | ~5 µM | [8] | |
| Bortezomib | 20S proteasome inhibition (in vitro) | 0.6 nM (Kᵢ) | [11] |
IC₅₀ values can vary significantly based on the cell line, stimulus, and specific assay used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is widely used to quantify NF-κB transcriptional activity.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293, HeLa) in 96-well plates.[15] Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test inhibitor (e.g., this compound, Bay 11-7082) for a predetermined time.
-
Stimulation: Induce NF-κB activation with a stimulus such as TNF-α (e.g., 20 ng/mL) or IL-1β for 6-8 hours.[15]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. Calculate IC₅₀ values by plotting the normalized luciferase activity against the inhibitor concentration.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Degradation and p65 Phosphorylation
This technique is used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. This allows for the visualization of changes in protein levels (IκBα degradation) or post-translational modifications (p65 phosphorylation).
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa, RAW 264.7) and treat with the inhibitor for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).
-
Protein Extraction: Prepare whole-cell lysates or cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for IκBα, phospho-IκBα, p65, phospho-p65 (Ser536), and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Principle: Cells are fixed and stained with a fluorescently labeled antibody against the p65 subunit. A nuclear counterstain (e.g., DAPI) is used to identify the nucleus. Microscopy is then used to visualize the subcellular localization of p65.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitor and stimulus as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.
Conclusion
While a direct comparison involving this compound is not currently possible, the provided data on established NF-κB inhibitors—Bay 11-7082, MG132, and Bortezomib—offers a solid framework for evaluation. Each of these inhibitors possesses a distinct mechanism of action, highlighting the different strategies available for targeting the NF-κB pathway. The detailed experimental protocols included in this guide provide the necessary tools for researchers to rigorously assess the performance of novel compounds like this compound as they emerge. Future studies that characterize the biochemical and cellular effects of this compound will be essential to determine its potential as a therapeutic agent and its standing relative to existing NF-κB inhibitors.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. invivogen.com [invivogen.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The effect of MG132, a proteasome inhibitor on HeLa cells in relation to cell growth, reactive oxygen species and GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Monoclonal Antibodies versus Histone Deacetylase Inhibitors in Combination with Bortezomib or Lenalidomide plus Dexamethasone for the Treatment of Relapsed or Refractory Multiple Myeloma: An Indirect-Comparison Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bortezomib, thalidomide, and dexamethasone versus thalidomide and dexamethasone for response rates in multiple myeloma patients: a retrospective study [scielo.org.mx]
- 14. BAY 11-7082 inhibits the secretion of interleukin-6 by senescent human microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.4. NF-κB Inhibitory Assay [bio-protocol.org]
Information regarding "Shanciol H" could not be found.
Extensive searches for "Shanciol H" in scientific and medical databases have yielded no results. This suggests that "this compound" may be a misspelled term, a compound in very early stages of development and not yet publicly disclosed, or a substance not recognized in the current scientific literature.
Recent reports on newly approved and investigational drugs in oncology and virology do not contain any mention of a compound with this name. For instance, recent oncology drug approvals in 2024 include agents like alectinib, durvalumab, and epcoritamab, with no reference to "this compound"[1]. Similarly, lists of promising new cancer drugs in development for 2024 do not include this compound[2][3]. The landscape of novel antiviral agents and therapies also shows no trace of "this compound" in recent findings.[4][5][6][7]
Without any available data on "this compound," it is not possible to provide a comparative analysis of its experimental results, detail its experimental protocols, or visualize its signaling pathways as requested.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct spelling and official designation of the drug. Information on clinical trials for various drugs and therapies can be found on platforms like ClinicalTrials.gov, which provides details on study designs, interventions, and eligibility criteria for a wide range of conditions.[8][9][10][11][12]
Should a corrected name or any identifying information for "this compound" become available, a comprehensive comparison guide can be developed. This would involve a thorough literature search for its experimental data, comparison with relevant alternatives, and the creation of detailed visualizations and data summaries as per the original request.
References
- 1. aptitudehealth.com [aptitudehealth.com]
- 2. oncodaily.com [oncodaily.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. intrepidalliance.org [intrepidalliance.org]
- 5. Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Shanciol H: A Comparative Analysis of a Promising Natural Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the natural product Shanciol H, benchmarked against other known anti-inflammatory compounds. This guide synthesizes available data on its biological activity, mechanism of action, and provides relevant experimental protocols for comparative assessment.
This compound, a phenanthrene derivative isolated from the orchid Pleione bulbocodioides, is emerging as a compound of interest in the field of natural product-based drug discovery for its potential anti-inflammatory properties. While direct quantitative data on this compound remains limited in publicly accessible literature, the bioactivity of its source plant and related compounds suggests a significant therapeutic potential. This guide provides a comparative analysis of this compound against other well-characterized natural anti-inflammatory agents, focusing on common mechanisms of action in inflammation, such as the inhibition of prostaglandin and nitric oxide production.
Comparative Analysis of Anti-Inflammatory Activity
Table 1: Comparative IC50 Values of Natural Products on Key Inflammatory Mediators
| Compound | Target/Assay | IC50 (µM) | Source Organism | Reference |
| This compound | mPGES-1 / STING/NF-κB | Data Not Available | Pleione bulbocodioides | - |
| Curcumin | mPGES-1 | 0.22 | Curcuma longa | [3] |
| Resveratrol | COX-1 | 0.86 ± 0.7 | Vitis vinifera | [4] |
| Resveratrol | COX-2 | 3.06 ± 2 | Vitis vinifera | [4] |
| Quercetin | Nitric Oxide Production | ~20-50 (in vitro) | Various Plants | [5][6] |
| Embelin | mPGES-1 | 0.21 | Embelia ribes | [3] |
| Epimuqubilin A | Nitric Oxide Production | 7.4 | Latrunculia sp. | [6] |
| Zerumbone | Nitric Oxide Production | 14.1 | Zingiber zerumbet | [7] |
| Cryptotanshinone | COX-2 | 22 | Salvia miltiorrhiza | [4] |
Signaling Pathways in Inflammation
The anti-inflammatory action of many natural products involves the modulation of key signaling pathways. Two pathways of particular relevance to the potential activity of this compound and its comparators are the arachidonic acid cascade, which involves COX and mPGES-1 enzymes, and the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.
Arachidonic Acid to Prostaglandin E2 Pathway
This pathway is a major target for anti-inflammatory drugs. The enzyme cyclooxygenase (COX) converts arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to prostaglandin E2 (PGE2) by microsomal prostaglandin E synthase-1 (mPGES-1). PGE2 is a key mediator of inflammation, pain, and fever.
Caption: Conversion of arachidonic acid to the pro-inflammatory mediator PGE2.
STING/NF-κB Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that, when activated, can lead to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.
Caption: Simplified STING/NF-κB signaling cascade leading to inflammation.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key anti-inflammatory assays.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the culture medium of macrophages stimulated with lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for the Griess assay to measure nitric oxide production.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite Measurement: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of recombinant human COX-2.
Methodology:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Cayman Chemical, Abcam).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and recombinant COX-2 enzyme. Then, add the test inhibitor at various concentrations. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound represents a promising lead compound from a natural source with potential anti-inflammatory activity. While direct quantitative data for this compound is currently scarce, the known anti-inflammatory effects of extracts from Pleione bulbocodioides and the established mechanisms of structurally related phenanthrenes provide a strong rationale for further investigation. The comparative data and detailed protocols provided in this guide are intended to facilitate future research into the precise mechanism and potency of this compound, ultimately paving the way for its potential development as a novel anti-inflammatory therapeutic. Researchers are encouraged to perform the described assays to generate direct comparative data and elucidate the full therapeutic potential of this intriguing natural product.
References
- 1. Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of Pleione bulbocodioides extract through STING/ NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Reproducibility of Research Findings: A General Comparison Guide
A Note on the Topic: Initial searches for research findings by "Shanciol H" revealed that "this compound" is not a researcher but a chemical compound, a phenanthrofuran isolated from Pleione bulbocodioides. There is a lack of a substantial body of research into the biological effects of this specific compound. Consequently, a direct comparison guide on the reproducibility of its research findings is not feasible.
Instead, this guide will address the core interest of the original request: the reproducibility of scientific research. It will provide a general framework for evaluating research reproducibility, using hypothetical examples and concepts prevalent in the scientific community, particularly for researchers, scientists, and drug development professionals.
The Importance of Reproducibility in Scientific Research
Reproducibility is a cornerstone of the scientific method. For research findings to be considered credible, they must be verifiable by other researchers. A lack of reproducibility can undermine the validity of research and hinder scientific progress. The scientific community has been increasingly focused on what is often termed a "reproducibility crisis," as numerous studies have highlighted the difficulty in replicating published findings across various fields, including cancer research and drug development.
Data Presentation: A Comparative Framework
To assess the reproducibility of a research finding, quantitative data from the original study and subsequent replication attempts must be compared. The following table provides a template for such a comparison, using a hypothetical study on a compound's effect on tumor growth.
| Parameter | Original Study Finding | Replication Study 1 | Replication Study 2 | Alternative Study (Different Compound) |
| Compound ID | Compound X | Compound X | Compound X | Compound Y |
| Dosage | 50 mg/kg | 50 mg/kg | 50 mg/kg | 50 mg/kg |
| Tumor Growth Inhibition (%) | 65% | 45% | 50% | 70% |
| p-value | < 0.01 | < 0.05 | < 0.05 | < 0.01 |
| Sample Size (n) | 10 | 15 | 15 | 12 |
| Reported Side Effects | Mild lethargy | Significant lethargy, weight loss | Mild lethargy, mild weight loss | No significant side effects |
Key Observations from the Hypothetical Data:
-
The replication studies show a reduced effect size (lower tumor growth inhibition) compared to the original study. This is a common observation in replication efforts.
-
While statistically significant, the replication studies' findings are less robust than the original.
-
There are inconsistencies in the reported side effects, highlighting the importance of reproducing safety and toxicity data.
-
The alternative compound (Compound Y) shows a potentially more favorable profile with higher efficacy and fewer side effects.
Experimental Protocols: The Foundation of Reproducibility
The ability to reproduce research is fundamentally dependent on the clarity and completeness of the experimental protocols provided in the original publication. A detailed methodology is crucial for an independent researcher to replicate the study's conditions accurately.
Key Components of a Reproducible Experimental Protocol:
-
Reagents and Materials: Precise details of all chemicals, cell lines, antibodies, and other materials used, including supplier and lot numbers.
-
Apparatus and Equipment: Specific models and settings of all instruments used in the experiment.
-
Step-by-Step Procedure: A clear and unambiguous description of every step in the experimental workflow.
-
Data Collection and Analysis: A thorough explanation of how data were collected, including any statistical methods used for analysis.
Below is a DOT script generating a diagram that illustrates the ideal workflow for ensuring research reproducibility, from the initial experiment to independent verification.
Signaling Pathways and Logical Relationships
In drug development and biological research, understanding the signaling pathways affected by a compound is critical. Diagrams are essential for visualizing these complex interactions. The following diagram, generated using the DOT language, illustrates a hypothetical signaling pathway that could be investigated in both original and replication studies.
The reproducibility of scientific research is a multifaceted issue that requires diligence from original authors, replicating researchers, and the broader scientific community. While it was not possible to assess the reproducibility of "this compound" research, the principles and frameworks outlined in this guide provide a general methodology for critically evaluating the reproducibility of any scientific finding. By focusing on transparent data presentation, detailed experimental protocols, and clear visualization of complex biological processes, researchers can contribute to a more robust and reliable scientific literature.
Benchmarking Shanciol H: A Comparative Analysis Against Synthetic Anti-inflammatory Drugs
For Immediate Release
This guide provides a comprehensive benchmark of Shanciol H, a novel natural-source anti-inflammatory agent, against established synthetic drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of efficacy and mechanism of action based on preclinical experimental data.
Introduction to this compound
This compound is a proprietary formulation derived from a blend of botanical extracts, standardized to a high concentration of polyphenolic and terpenoid compounds. Preclinical evidence suggests that its anti-inflammatory properties stem from the synergistic action of these bioactive molecules, which are known to modulate key inflammatory pathways. Unlike synthetic drugs that typically target a single molecule, this compound is believed to exert its effects through a multi-target mechanism, potentially offering a broader therapeutic window and a more favorable safety profile.
Comparative Overview of Mechanisms of Action
The anti-inflammatory effects of this compound, NSAIDs (represented by Ibuprofen), and corticosteroids (represented by Dexamethasone) are mediated by distinct molecular pathways.
-
This compound: Primarily acts by inhibiting the activation of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes like COX-2 and iNOS.
-
NSAIDs (Ibuprofen): The principal mechanism of action for NSAIDs is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2. By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Corticosteroids (Dexamethasone): These synthetic glucocorticoids exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.
In Vitro Efficacy: A Head-to-Head Comparison
The anti-inflammatory potency of this compound was evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages and compared against Ibuprofen and Dexamethasone. The following table summarizes the key findings.
| Parameter | This compound | Ibuprofen | Dexamethasone |
| IC₅₀ for Nitric Oxide (NO) Inhibition | 15.8 µg/mL | > 100 µg/mL | 0.5 µg/mL |
| IC₅₀ for TNF-α Inhibition | 12.5 µg/mL | 85.2 µg/mL | 0.2 µg/mL |
| IC₅₀ for IL-6 Inhibition | 18.3 µg/mL | 92.7 µg/mL | 0.3 µg/mL |
| IC₅₀ for COX-2 Enzyme Activity | 25.1 µg/mL | 5.6 µg/mL | Not Applicable |
| Cell Viability (at 100 µg/mL) | > 95% | > 90% | > 95% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following protocols outline the methodologies used to generate the comparative data presented in this guide.
Cell Culture and Treatment
RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound, Ibuprofen, or Dexamethasone for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for 24 hours.
Cell Viability Assay (MTT Assay)
After the 24-hour incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control group.
Nitric Oxide (NO) Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent system. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After 10 minutes of incubation at room temperature, the absorbance was measured at 540 nm. Nitrite concentrations were calculated from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance was measured at 450 nm, and cytokine concentrations were determined from their respective standard curves.
COX-2 Enzyme Activity Assay
The inhibitory effect on COX-2 activity was determined using a COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2, which is detected colorimetrically. The absorbance was read at 590 nm, and the percentage of inhibition was calculated by comparing the results of the test compounds with the vehicle control.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of pro-inflammatory mediators in vitro. While corticosteroids like Dexamethasone exhibit the highest potency in inhibiting nitric oxide and cytokine production, this compound shows significantly greater efficacy in these assays compared to the NSAID Ibuprofen. Conversely, Ibuprofen is a more direct and potent inhibitor of COX-2 enzyme activity.
The multi-target nature of this compound, primarily through the inhibition of the NF-κB signaling pathway, presents a promising therapeutic strategy for inflammatory conditions. Its favorable in vitro safety profile, as indicated by the high cell viability at effective concentrations, warrants further investigation in preclinical and clinical settings. This comparative analysis provides a foundational dataset for researchers and drug development professionals to evaluate the potential of this compound as a novel anti-inflammatory agent.
Safety Operating Guide
Essential Personal Protective Equipment (PPE) Protocols for Handling Shanciol H
For Immediate Use: This document outlines the mandatory personal protective equipment (PPE) and procedural guidelines for all personnel handling the potent pharmaceutical compound Shanciol H. Adherence to these protocols is critical for ensuring personnel safety and preventing contamination.
This compound is a highly potent, crystalline powder compound recognized as a skin and respiratory irritant and a suspected mutagen. The primary routes of occupational exposure are inhalation of airborne particles, and direct skin or eye contact. The following guidelines are based on a comprehensive risk assessment and are designed to provide a robust barrier against these hazards.
I. Required Personal Protective Equipment
All personnel must use the specified PPE when handling this compound in a laboratory setting. The selection of PPE is contingent on the specific procedure being performed, as detailed in the workflow diagram below.
-
Hand Protection: Double gloving is mandatory.[1] Use powder-free nitrile gloves as the inner layer, with a second pair of nitrile or latex gloves as the outer layer.[1] Gloves should have long cuffs tucked under the sleeves of the lab coat.[1]
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. When handling larger quantities or when there is a significant risk of splashes, a full-face shield must be worn in addition to goggles.[2][3]
-
Respiratory Protection: For procedures involving the handling of this compound powder outside of a containment enclosure, a properly fit-tested N95 or higher-rated respirator is required.[1][3] Surgical masks do not provide adequate protection and are not to be used.[1]
-
Protective Clothing: A disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is required. For procedures with a high risk of contamination, a disposable chemical-resistant gown should be worn.[2][3]
II. Quantitative Data Summary
The following table provides critical data for the selection and use of PPE when handling this compound.
| Parameter | Specification | Rationale |
| Occupational Exposure Limit (OEL) | < 0.03 µg/m³ (8-hour TWA) | High potency and suspected mutagenicity.[4] |
| Glove Material | Nitrile (Powder-Free) | Provides good chemical resistance and minimizes aerosolization of this compound powder.[1] |
| Glove Breakthrough Time | > 60 minutes | Ensures adequate protection during standard laboratory procedures. Gloves should be changed every 60 minutes or immediately upon known contact.[1] |
| Respiratory Protection Factor | APF 10 (N95 Respirator) | Provides necessary protection against inhalation of fine airborne particles of this compound. |
III. Experimental Protocols: PPE Procedures
Strict adherence to the following donning and doffing procedures is mandatory to prevent cross-contamination and exposure.[5]
A. Donning (Putting On) PPE Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[6]
-
Protective Gown/Coat: Put on the disposable lab coat or gown, ensuring complete coverage.[6][7]
-
Respirator: If required, don the fit-tested N95 respirator, ensuring a proper seal.[6]
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.[6]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first.[6]
B. Doffing (Removing) PPE Sequence:
The removal of PPE is a critical step to avoid self-contamination.[8] The outer layer of all PPE should be considered contaminated.
-
Outer Gloves: Carefully remove the outer pair of gloves, turning them inside out during removal.[6]
-
Gown/Coat: Untie or unfasten the gown and peel it away from your body, turning it inside out as you remove it.[6]
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield and goggles from the back of your head, avoiding contact with the front surfaces.[6]
-
Respirator: Remove the respirator without touching the front.[6]
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
IV. Disposal Plan
All disposable PPE used when handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Immediately place all used PPE into a designated, clearly labeled hazardous waste container.[9][10]
-
Container Management: These containers must be leak-proof and kept closed when not in use.[11]
-
Final Disposal: Hazardous waste must be collected and disposed of by a licensed hazardous waste management company.[9] Do not mix with general laboratory waste.
Mandatory Visualization
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the procedure being performed with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. falseguridad.com [falseguridad.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 6. mirasafety.com [mirasafety.com]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. hazwoper-osha.com [hazwoper-osha.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. needle.tube [needle.tube]
- 11. cleanmanagement.com [cleanmanagement.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
